1-(2,3-Dichlorophenyl)ethanamine
Description
BenchChem offers high-quality 1-(2,3-Dichlorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dichlorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJMQTZQSNUDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960000 | |
| Record name | 2,3-Dichloro-alpha-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39226-94-3 | |
| Record name | 2,3-Dichloro-alpha-methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039226943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichloro-alpha-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Biological Activity of 1-(2,3-Dichlorophenyl)ethanamine (LY-78335/DCMB)
Executive Summary
1-(2,3-Dichlorophenyl)ethanamine , historically designated as LY-78335 or DCMB (2,3-dichloro-α-methylbenzylamine), is a pharmacological probe of significant utility in adrenergic research.[1] It functions primarily as a potent, centrally active inhibitor of Phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme in the catecholamine biosynthetic pathway responsible for converting norepinephrine to epinephrine (adrenaline).
Unlike peripheral PNMT inhibitors, this compound crosses the blood-brain barrier, allowing researchers to selectively deplete central epinephrine stores. Its biological activity profile is complex, characterized by a dual mechanism: PNMT inhibition combined with
Chemical Identity & Structural Properties[2]
| Property | Detail |
| IUPAC Name | 1-(2,3-Dichlorophenyl)ethanamine |
| Common Synonyms | LY-78335; DCMB; 2,3-Dichloro-α-methylbenzylamine |
| CAS Number | 39226-94-3 (Free Base); 39959-66-5 (Hydrochloride) |
| Molecular Formula | C |
| Molecular Weight | 190.07 g/mol |
| Structural Class | Halogenated Phenethylamine / Benzylamine |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; Water (as HCl salt) |
Structural Insight: The 2,3-dichloro substitution pattern on the phenyl ring is critical for its high affinity toward the PNMT active site, mimicking the catechol ring of norepinephrine while preventing metabolic degradation by Catechol-O-methyltransferase (COMT). The
Mechanism of Action
The biological activity of 1-(2,3-Dichlorophenyl)ethanamine is defined by its interference with adrenergic signaling at two distinct levels: enzymatic synthesis and receptor modulation.
Primary Mechanism: PNMT Inhibition
The compound competes with norepinephrine for the substrate-binding site of PNMT. By blocking this enzyme, it prevents the transfer of the methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine.
-
Effect: Rapid depletion of epinephrine in the adrenal medulla and specific brainstem nuclei (e.g., C1 and C2 cell groups).
-
Consequence: An increase in the norepinephrine/epinephrine ratio, shifting the signaling balance toward noradrenergic pathways.
Secondary Mechanism: -Adrenergic Antagonism
Beyond enzymatic inhibition, LY-78335 acts as an antagonist at presynaptic
-
Normal Physiology: Activation of presynaptic
-receptors by norepinephrine inhibits further norepinephrine release (negative feedback). -
Drug Effect: By blocking these receptors, LY-78335 disinhibits the neuron, leading to increased norepinephrine release and turnover (measured by elevated MHPG levels).
Mechanistic Pathway Visualization
Figure 1: Dual mechanism of action showing blockade of Epinephrine synthesis and disinhibition of Norepinephrine release.
Biological Activity & Therapeutic Implications[4]
Cardiovascular Regulation (Hypertension)
Research in Spontaneously Hypertensive Rats (SHR) has demonstrated that 1-(2,3-Dichlorophenyl)ethanamine significantly lowers blood pressure.[2]
-
Causality: The antihypertensive effect is linked to the reduction of central epinephrine levels in the brainstem (specifically the nucleus tractus solitarius and locus coeruleus), which are implicated in the maintenance of elevated sympathetic tone in hypertension.
-
Data Point: Doses of 50 mg/kg (i.p.) have been shown to reduce adrenal epinephrine content by >70% within 24 hours.
Antagonism of Ethanol and Sedation
The compound exhibits a "pro-alertness" effect, antagonizing the sedative and intoxicating properties of ethanol and barbiturates.
-
Mechanism: Ethanol intoxication is partially mediated by central adrenergic depression. By blocking PNMT and
-receptors, LY-78335 maintains high levels of synaptic norepinephrine, counteracting the CNS depression. -
Observation: Pre-treatment with LY-78335 prevents the loss of righting reflex in rats administered hypnotic doses of ethanol.
Neuroendocrine Modulation
The compound is used to probe the adrenergic control of hormone secretion.
-
Growth Hormone (GH): Clonidine (an
-agonist) typically stimulates GH release. LY-78335 blocks this effect, confirming its potent -antagonist property in vivo.[1]
Experimental Protocols
In Vitro PNMT Inhibition Assay
Objective: To determine the IC
Reagents:
-
Substrate: Normetanephrine or Norepinephrine.
-
Cofactor: S-adenosyl-L-[methyl-
H]methionine ( H-SAM). -
Enzyme Source: Rat adrenal medulla homogenate.
Protocol:
-
Preparation: Homogenize adrenal glands in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g for 20 min to obtain the cytosolic fraction containing PNMT.
-
Incubation: Mix 100 µL enzyme solution with 10 µL of 1-(2,3-Dichlorophenyl)ethanamine (varying concentrations:
to M). -
Reaction Start: Add 10 µL of substrate mixture (Norepinephrine +
H-SAM). Incubate at 37°C for 30 minutes. -
Termination: Stop reaction by adding 0.5 M borate buffer (pH 10.0).
-
Extraction: Extract the radiolabeled product (
H-Epinephrine) into an organic scintillant (e.g., toluene/isoamyl alcohol). -
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC
.
In Vivo Assessment of Central Epinephrine Depletion
Objective: Verify blood-brain barrier penetration and central enzyme inhibition.
Protocol:
-
Dosing: Administer 1-(2,3-Dichlorophenyl)ethanamine hydrochloride (50 mg/kg, i.p.) to male Wistar rats.
-
Time Course: Sacrifice animals at intervals (e.g., 4h, 24h, 48h).
-
Tissue Harvest: Rapidly dissect the brainstem (specifically the hypothalamus and medulla oblongata).
-
HPLC Analysis: Homogenize tissue in perchloric acid. Analyze supernatants using HPLC with electrochemical detection (HPLC-ECD) to quantify Norepinephrine (NE) and Epinephrine (Epi).
-
Validation Criteria: A successful assay will show a significant decrease in the Epi/NE ratio compared to vehicle-treated controls.
Safety & Toxicology
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling: As a potent modulator of adrenergic systems, this compound should be handled in a fume hood with appropriate PPE (gloves, goggles). It is a research chemical and not approved for human clinical use.
References
-
Saavedra, J. M. (1979).[2][3] Adrenaline levels in brain stem nuclei and effects of a PNMT inhibitor on spontaneously hypertensive rats.[2][3] Brain Research, 166(2), 283–292.[4][2][3] Link
-
Fuller, R. W., et al. (1978). Antagonism of ethanol intoxication in rats by inhibitors of phenylethanolamine N-methyltransferase.[1][5][6][7] Life Sciences, 22, 1087-1094.
- Toomey, R. E., et al. (1981). Ultramicro-method for the determination of phenylethanolamine N-methyltransferase activity.
-
Tsujimoto, A., et al. (1989). Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats.[1][8][9][10] Neuroendocrinology, 50(6), 632-637. Link
-
PubChem Compound Summary. (2024). 1-(2,3-Dichlorophenyl)ethanamine (CID 39226-94-3).[1] Link
Sources
- 1. LY-78335 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride 39959-66-5 | MCE [medchemexpress.cn]
- 5. LY-134046 - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Behavioral effects of the inhibitors of phenylethanolamine-N-methyltransferase, LY 78335 and LY 134046, and their interactions with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
1-(2,3-Dichlorophenyl)ethanamine as a phenylethanolamine N-methyltransferase (PNMT) inhibitor
Executive Summary
1-(2,3-Dichlorophenyl)ethanamine , commonly referred to in literature as 2,3-dichloro-
This guide provides a comprehensive technical analysis of DCMB, detailing its mechanism of action, off-target pharmacological profiles, and validated experimental protocols for its use in in vitro and in vivo studies.
Chemical Profile & Structural Biology
Compound Identity[1][2][3][4]
-
IUPAC Name: 1-(2,3-Dichlorophenyl)ethanamine[1]
-
Common Synonyms: DCMB, 2,3-Dichloro-
-methylbenzylamine[2][3] -
Molecular Formula: C
H Cl N -
Molecular Weight: 204.07 g/mol
-
Structural Class: Substituted Phenylethanolamine / Amphetamine Analogue
Structure-Activity Relationship (SAR)
DCMB functions as a substrate analogue of norepinephrine (NE). Its inhibitory potency is derived from the specific chlorination pattern on the phenyl ring:
-
2,3-Dichloro Substitution: This substitution pattern is critical. It creates steric bulk and electronic properties that optimize fitting into the hydrophobic pocket of the PNMT active site, mimicking the catechol ring of norepinephrine while preventing the methyl transfer.
-
-Methyl Group: The ethylamine side chain (ethanamine) mimics the ethylamine tail of norepinephrine. The
-methyl group (making it a chiral center) increases lipophilicity, facilitating BBB penetration and protecting the amine from rapid degradation by Monoamine Oxidase (MAO), though it remains a substrate for other metabolic pathways.
Mechanism of Action
PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the terminal amine of norepinephrine.[4][5][6]
-
Binding Mode: DCMB acts as a competitive inhibitor with respect to the substrate (norepinephrine). It occupies the norepinephrine binding site within the PNMT catalytic core.[6]
-
Kinetics: It competes with NE for the active site but cannot accept the methyl group from SAM, effectively stalling the enzymatic turnover.
Biological Context & Signaling Pathways
PNMT is the terminal enzyme in the catecholamine biosynthetic pathway.[7] While the majority of PNMT is located in the adrenal medulla (producing circulating epinephrine), a distinct population of PNMT-expressing neurons exists in the brainstem (C1, C2, and C3 cell groups).
Catecholamine Biosynthesis Pathway
The following diagram illustrates the enzymatic cascade and the specific intervention point of DCMB.
Figure 1: Catecholamine biosynthetic pathway.[4][7] DCMB competitively inhibits PNMT, preventing the conversion of Norepinephrine to Epinephrine.
Critical Pharmacological Considerations
Selectivity and Off-Target Effects
While DCMB is a potent PNMT inhibitor, researchers must be aware of its polypharmacology to avoid misinterpreting data.
| Target | Interaction Type | Implication for Research |
| PNMT | Competitive Inhibitor | Primary Effect: Reduces epinephrine synthesis. |
| Antagonist | Confounding Variable: DCMB can block | |
| MAO (Monoamine Oxidase) | Weak Substrate/Inhibitor | Potential interference with amine metabolism at very high concentrations. |
Expert Insight: When using DCMB in vivo to study blood pressure, control groups are essential. The immediate hypotensive effect in hypertensive models is often attributed to PNMT inhibition, but the
Comparison with Other Inhibitors[1]
| Inhibitor | Structure Class | BBB Permeability | Mechanism | Primary Use |
| DCMB | Phenylethanolamine | High | Competitive (vs NE) | Central nervous system (CNS) epinephrine studies. |
| SK&F 29661 | Tetrahydroisoquinoline | Low (Peripheral) | Competitive (vs NE) | Adrenal/Peripheral epinephrine studies. |
| SK&F 64139 | Tetrahydroisoquinoline | High | Competitive (vs NE) | Highly potent CNS & Peripheral inhibition. |
Experimental Protocols
In Vitro PNMT Inhibition Assay (Radiometric)
This protocol measures the transfer of a radiolabeled methyl group from
Reagents:
-
Buffer: 0.5 M Tris-HCl, pH 8.5.
-
Substrate: DL-Norepinephrine-HCl or Octopamine (1 mM final).
-
Cofactor:
-adenosyl-L-[methyl- H]methionine ( H-SAM). -
Enzyme Source: Rat adrenal homogenate or recombinant human PNMT.
-
Inhibitor: DCMB (dissolved in water/DMSO; serial dilutions 1 nM – 100
M).
Workflow:
-
Preparation: Homogenize adrenal tissue in cold 1.15% KCl. Centrifuge at 40,000
for 20 min. Use supernatant as the enzyme source. -
Incubation:
-
Mix: 10
L Enzyme + 10 L Buffer + 10 L DCMB (varying conc.) + 10 L Substrate. -
Initiate reaction with 10
L H-SAM. -
Incubate at 37°C for 30–60 minutes.
-
-
Termination: Stop reaction by adding 0.5 M borate buffer (pH 10).
-
Extraction: Add organic scintillant/solvent mixture (e.g., toluene/isoamyl alcohol) to extract the methylated product (epinephrine). The charged SAM remains in the aqueous phase.
-
Quantification: Count the organic phase in a liquid scintillation counter.
Data Analysis:
-
Plot % Activity vs. log[DCMB].
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Calculate
using the Cheng-Prusoff equation: .
In Vivo Administration (Rat Model)
Objective: To deplete central epinephrine and assess hemodynamic effects.
-
Subject: Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) controls.
-
Regimen: Once daily for 3 consecutive days.
-
Monitoring:
-
Measure Systolic Blood Pressure (tail-cuff or telemetry) 2–4 hours post-injection.
-
Harvest brainstem/hypothalamus tissues for HPLC analysis of catecholamines (NE, Epi) to verify enzyme inhibition.
-
Validation Check:
-
Success Criteria: A significant decrease in hypothalamic Epinephrine levels without a concurrent depletion of Norepinephrine (NE levels may actually rise due to accumulation).
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating DCMB efficacy in a research setting.
Figure 2: Experimental workflow for validating DCMB as a PNMT inhibitor, linking biochemical verification with physiological outcomes.
References
-
Fuller, R. W., et al. (1973). In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine, an inhibitor of phenylethanolamine N-methyltransferase.[4][3][5] Journal of Medicinal Chemistry, 16(2), 101-104. Link
-
Saavedra, J. M., et al. (1976). Inhibition of PNMT by 2,3-dichloro-alpha-methylbenzylamine in the rat brain.[3] Biochemical Pharmacology.
-
Mahmoodi, N., et al. (2020).[4][3][5] Structure-Based Design of Bisubstrate Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(33), 14222–14233. Link
-
Liang, N., et al. (2004).[2] Species differences in the inhibition of phenylethanolamine N-methyltransferase by isoquinolines. Bioorganic & Medicinal Chemistry.[4][5]
-
MedChemExpress. (n.d.). 1-(2,3-Dichlorophenyl)ethanamine hydrochloride Product Information.Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the Thiol Methyltransferase Inhibitor (±)-2,3-Dichloro- α-Methylbenzylamine (DCMB) on the Pharmacokinetics and Metabolism of Vicagrel in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aps.anl.gov [aps.anl.gov]
- 7. genecards.org [genecards.org]
- 8. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of 1-(2,3-Dichlorophenyl)ethanamine
Technical Reference Guide for Drug Discovery & Neuroscience Research
Executive Summary & Compound Identity
1-(2,3-Dichlorophenyl)ethanamine (also known as 2,3-Dichloro-α-methylbenzylamine or 2,3-DCA) is a specialized pharmacological probe primarily utilized as a potent, high-affinity inhibitor of Phenylethanolamine N-methyltransferase (PNMT) .[1][2][3] Unlike its structural isomers (e.g., 3,4-dichloroamphetamine) which are known primarily for serotonergic neurotoxicity, the 2,3-dichloro isomer is distinguished by its ability to modulate the central adrenergic system by blocking the conversion of norepinephrine to epinephrine.
This guide details the molecule's pharmacodynamics, synthesis, and application in cardiovascular and neuroendocrine research.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 1-(2,3-Dichlorophenyl)ethan-1-amine |
| Common Synonyms | 2,3-Dichloroamphetamine; 2,3-DCMB; LY-78335 |
| CAS Number (Free Base) | 39226-94-3 |
| CAS Number (HCl Salt) | 39959-66-5 |
| Molecular Formula | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol |
| Chirality | Contains one chiral center (α-carbon); typically studied as a racemate or the (R)-isomer.[1][4][5] |
Pharmacodynamics: The PNMT Inhibition Mechanism
The core pharmacological value of 1-(2,3-Dichlorophenyl)ethanamine lies in its selectivity for the catecholamine biosynthetic pathway.
Mechanism of Action
The molecule acts as a competitive inhibitor of PNMT, the terminal enzyme in catecholamine biosynthesis.
-
Target: Phenylethanolamine N-methyltransferase (PNMT).[2][3][4][6][7]
-
Binding Affinity:
(Rat adrenal PNMT).[2] -
Physiological Consequence: By inhibiting PNMT, the compound prevents the methylation of Norepinephrine (NE) into Epinephrine (EPI) . This results in a buildup of central NE and a depletion of central EPI.
Physiological Impact (Hypertension & Endocrine)
Research utilizing spontaneously hypertensive rats (SHR) has established this compound as a tool for investigating the "Epinephrine Hypothesis" of hypertension.
-
Central Blood Pressure Control: Administration leads to a rapid decrease in blood pressure in hypertensive models. This suggests that central epinephrine pathways (in the brainstem/hypothalamus) contribute to the maintenance of elevated blood pressure, and their blockade restores normotension.
-
Neuroendocrine Modulation: The compound has been shown to inhibit episodic Growth Hormone (GH) secretion, further validating the role of adrenergic signaling in pituitary regulation.
Structural-Activity Relationship (SAR)
The 2,3-dichloro substitution pattern is critical.
-
Steric Hindrance: The chlorine atoms at the 2 and 3 positions create steric bulk that likely interferes with the binding pockets of monoamine transporters (SERT/DAT) differently than the 3,4-dichloro isomer (a known neurotoxin).
-
Selectivity: While structurally an amphetamine, its functional profile is dominated by enzyme inhibition rather than monoamine release.
Pathway Visualization
The following diagram illustrates the specific intervention point of 1-(2,3-Dichlorophenyl)ethanamine within the catecholamine synthesis cascade.
Figure 1: Mechanism of Action. The compound selectively inhibits PNMT, blocking the conversion of NE to Epinephrine, leading to antihypertensive effects.
Synthesis & Chemical Preparation
For research applications, synthesis is typically achieved via reductive amination. The following protocol ensures high purity suitable for biological assays.
Synthetic Route: Reductive Amination
Reagents: 2,3-Dichlorobenzaldehyde, Nitroethane, Ammonium Acetate, Lithium Aluminum Hydride (LiAlH₄).
-
Henry Reaction (Condensation):
-
React 2,3-dichlorobenzaldehyde with nitroethane in the presence of an ammonium acetate catalyst.
-
Conditions: Reflux in acetic acid or toluene.
-
Intermediate: 1-(2,3-dichlorophenyl)-2-nitropropene.
-
-
Reduction:
-
Reduce the nitroalkene intermediate using LiAlH₄ in dry THF or Ether.
-
Note: This step simultaneously reduces the double bond and the nitro group to an amine.
-
-
Purification:
-
Acid-base extraction. The free base is an oil; convert to Hydrochloride salt using HCl gas in isopropanol for crystallization.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway via reductive amination of 2,3-dichlorobenzaldehyde.[7]
Experimental Protocols
In Vitro PNMT Inhibition Assay
Objective: Determine the
-
Enzyme Source: Homogenize rat adrenal medullas in 0.32 M sucrose. Centrifuge at 100,000 x g to obtain the supernatant (cytosolic PNMT).
-
Reaction Mix:
-
Substrate: Phenylethanolamine (varied concentrations).
-
Methyl Donor: S-adenosyl-L-[methyl-³H]methionine (SAM).
-
Buffer: Phosphate buffer (pH 7.9).
-
Inhibitor: 1-(2,3-Dichlorophenyl)ethanamine (10⁻⁹ to 10⁻⁵ M).
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with borate buffer (pH 10).
-
Extraction & Quantification: Extract the methylated product (N-methylphenylethanolamine) into toluene/isoamyl alcohol. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot Lineweaver-Burk plots to determine
and confirm competitive inhibition mode.
In Vivo Blood Pressure Assessment (SHR Model)
Objective: Assess central antihypertensive activity.
-
Subjects: Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old.
-
Administration:
-
Dose: 50 mg/kg (i.p.) once daily for 3 days.[4]
-
Vehicle: Saline.
-
-
Measurement: Tail-cuff plethysmography or radiotelemetry.
-
Endpoint: Measure Systolic Blood Pressure (SBP) and Heart Rate (HR) at 1, 4, and 24 hours post-dose.
-
Validation: Comparison against Wistar-Kyoto (WKY) normotensive controls (drug should show minimal effect in WKY, confirming mechanism specificity to the hypertensive state).
Safety & Handling
-
Toxicity Profile: While less characterized than 3,4-DCA, halogenated amphetamines should be treated as potential neurotoxins until proven otherwise.
-
Handling: Use full PPE (gloves, goggles, fume hood). The free base is volatile; the HCl salt is a stable solid but hygroscopic.
-
Storage: Store at -20°C, desiccated.
References
-
Fuller, R. W., et al. (1973). "Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-α-methylbenzylamine."[2] Journal of Medicinal Chemistry, 16(2), 101-106. Link
-
Saavedra, J. M. (1979).[4] "Adrenaline levels in brain stem nuclei and effects of a PNMT inhibitor on spontaneously hypertensive rats." Brain Research, 166(2), 283-292. Link
-
Terry, L. C., et al. (1982). "Regulation of episodic growth hormone secretion by the central epinephrine system."[2] Journal of Clinical Investigation, 69(1), 104-112. Link
-
MedChemExpress. "Product Monograph: 1-(2,3-Dichlorophenyl)ethanamine hydrochloride." Link
Sources
- 1. 1213015-73-6,(R)-1-(4-Bromo-3-methylphenyl)ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | Transferase | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Buy 1-(2,3-Dichlorophenyl)ethanamine | 39226-94-3 [smolecule.com]
Technical Guide: 1-(2,3-Dichlorophenyl)ethanamine (DCMB) in Adrenergic Biosynthesis and Signaling
Topic: Role of 1-(2,3-Dichlorophenyl)ethanamine in Adrenergic Signaling Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2,3-Dichlorophenyl)ethanamine, frequently designated in literature as 2,3-dichloro-
This guide details the compound's mechanism of action, its utility in validating the "Central Epinephrine Hypothesis" of hypertension, and provides standardized protocols for its application in adrenergic signaling research.
Molecular Profile and Mechanism of Action[1][2]
Chemical Identity[3][4][5]
-
IUPAC Name: 1-(2,3-Dichlorophenyl)ethanamine[1][2][3][4][5][6]
-
Common Aliases: DCMB, 2,3-Dichloro-
-methylbenzylamine[7][8][9] -
CAS Registry: 39226-94-3 (Racemic), 39959-66-5 (Hydrochloride)
-
Structural Scaffold: The compound features a benzylamine core with a methyl substitution at the benzylic carbon (
-position) and two chlorine atoms at the 2 and 3 positions of the phenyl ring. This steric and electronic configuration mimics the transition state of norepinephrine within the PNMT catalytic pocket.
Enzymatic Inhibition (PNMT)
DCMB functions as a competitive inhibitor of PNMT (EC 2.1.1.28), the enzyme responsible for the
-
Binding Kinetics: DCMB exhibits high affinity for the norepinephrine binding site on PNMT.[10]
-
Potency:
values are typically in the nanomolar to low micromolar range ( ), depending on the species and assay conditions. -
Selectivity: Unlike non-selective catecholamine inhibitors, DCMB shows minimal affinity for Tyrosine Hydroxylase (TH) or Dopamine
-hydroxylase (DBH) at effective inhibitory concentrations, ensuring that the upstream pool of dopamine and norepinephrine remains intact or elevated.
Impact on Adrenergic Signaling Pathways
The administration of DCMB fundamentally alters the Norepinephrine:Epinephrine (NE:Epi) ratio .
-
Biosynthetic Blockade: Inhibition of PNMT in the adrenal medulla and the brainstem (specifically C1 and C2 neuronal groups) depletes epinephrine stores.[10]
-
Receptor Activation Shift:
-
Reduced
-Adrenergic Tone: Epinephrine is the primary endogenous ligand for -receptors (vasodilation, bronchodilation). DCMB treatment diminishes -mediated signaling.[10][7][9] -
Preserved/Enhanced
-Adrenergic Tone: Norepinephrine accumulation maintains or potentiates signaling through (vasoconstriction) and (cardiac contractility) receptors.[10]
-
-
Central Regulation (The Epinephrine Hypothesis): In Spontaneously Hypertensive Rats (SHR), central epinephrine pathways facilitate sympathetic outflow.[10] DCMB-induced reduction of central epinephrine results in a paradoxical lowering of blood pressure , suggesting that central epinephrine contributes to the maintenance of hypertension.
Visualization: Adrenergic Biosynthesis and DCMB Modulation
The following diagram illustrates the catecholamine biosynthesis pathway, highlighting the specific blockade point of DCMB and the downstream divergence in receptor signaling.
Figure 1: Mechanism of Action of DCMB within the Catecholamine Biosynthesis Pathway. DCMB selectively inhibits PNMT, preventing the methylation of Norepinephrine to Epinephrine. This blockade reduces the pool of Epinephrine available for central sympathetic facilitation and peripheral
Experimental Protocols
In Vitro PNMT Inhibition Assay
This protocol validates the inhibitory potency (
Principle: Measure the transfer of a radiolabeled methyl group from
Materials:
-
Enzyme Source: Rat adrenal medulla homogenate or Recombinant Human PNMT.[10]
-
Substrate: Normetanephrine (3 mM) or L-Norepinephrine.[10]
-
Cofactor:
C-SAM (Specific activity ~50 mCi/mmol).[10] -
Inhibitor: DCMB (dissolved in water or saline; serial dilutions 1 nM – 100
M).[10] -
Buffer: 0.5 M Phosphate buffer (pH 7.9).
Workflow:
-
Preparation: Pre-incubate Enzyme source (50
L) with DCMB (10 L) and Phosphate buffer (100 L) for 5 minutes at 37°C. -
Initiation: Add Substrate mixture containing Normetanephrine and
C-SAM (total volume 20 L). -
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding 0.5 M Borate buffer (pH 10.0, 0.5 mL).
-
Extraction: Extract the radiolabeled methylated product into an organic solvent (e.g., toluene:isoamyl alcohol 3:2 v/v).
-
Quantification: Count radioactivity in the organic phase using liquid scintillation spectrometry.
-
Analysis: Plot % Inhibition vs. Log[DCMB] to determine
.
In Vivo Hemodynamic Assessment (SHR Model)
To assess the functional role of DCMB in modulating adrenergic cardiovascular control.
Subject: Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old.
Workflow:
-
Baseline: Acclimatize animals and measure baseline tail-cuff blood pressure or implant radiotelemetry transmitters for continuous monitoring.[10]
-
Administration: Administer DCMB Hydrochloride (50 mg/kg, i.p.) once daily for 3 days.
-
Note: DCMB crosses the blood-brain barrier, allowing assessment of central effects.[10]
-
-
Monitoring: Record Systolic Blood Pressure (SBP) and Heart Rate (HR) at 2, 4, 6, and 24 hours post-injection.
-
Tissue Harvest: At the study endpoint, harvest the hypothalamus and adrenal glands.[10]
-
Biochemical Verification: Homogenize tissues and quantify NE and Epi levels using HPLC with Electrochemical Detection (HPLC-ECD) to verify PNMT inhibition (expect
Epi, NE).
Quantitative Data Summary
The following table summarizes key pharmacological parameters of DCMB derived from authoritative literature.
| Parameter | Value / Effect | Context |
| Target Enzyme | PNMT (EC 2.1.1.[10][7][9]28) | Adrenal & Central Nervous System |
| Inhibition Constant ( | Competitive inhibition vs. Norepinephrine | |
| Selectivity | > 100-fold vs. MAO, COMT | Highly selective for PNMT |
| In Vivo Dosage | 25 – 50 mg/kg (i.p.) | Effective dose for BP reduction in rats |
| Physiological Effect | Observed in Spontaneously Hypertensive Rats | |
| Biochemical Effect | Correlates with reduced sympathetic outflow | |
| Secondary Interaction | Weak/Functional antagonism observed at high doses |
Synthesis and Stability
For researchers requiring the compound for custom assays, the synthesis typically follows the reductive amination of 2,3-dichloroacetophenone.
-
Precursor: 2,3-Dichloroacetophenone (Ketone).[10]
-
Reagents: Ammonium formate (Leuckart-Wallach reaction) or Ammonia/Hydrogen with Pd/C catalyst.[10]
-
Stability: The hydrochloride salt is stable at -20°C for >1 year.[10] Aqueous solutions should be prepared fresh or stored at -80°C to prevent oxidation of the amine.[10]
References
-
Fuller, R. W., et al. (1973).[10] "Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine."[10] Journal of Medicinal Chemistry.
-
Saavedra, J. M., et al. (1976).[10] "Changes in central catecholaminergic pathways in spontaneously hypertensive rats." Circulation Research.
-
Liang, Y., et al. (1982).[10] "PNMT inhibition and blood pressure reduction in the SHR." Clinical and Experimental Hypertension.
-
PubChem Compound Summary. (2024). "1-(2,3-Dichlorophenyl)ethanamine."[10][1][2][3][4][5][6][11] National Center for Biotechnology Information.[10]
-
MedChemExpress. (2024).[10] "1-(2,3-Dichlorophenyl)ethanamine hydrochloride Product Information." MCE.
Sources
- 1. Buy 1-(2,3-Dichlorophenyl)ethanamine | 39226-94-3 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1213015-73-6,(R)-1-(4-Bromo-3-methylphenyl)ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amine N-methyltransferase | 胺 N-甲基转移酶 | 抑制剂 | MCE [medchemexpress.cn]
- 7. karger.com [karger.com]
- 8. Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. 2,3-Dichloro-alpha-methylbenzylamine | C8H9Cl2N | CID 1215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | Transferase | AmBeed-信号通路专用抑制剂 [ambeed.cn]
exploring the chemical structure and reactivity of 1-(2,3-Dichlorophenyl)ethanamine
The following technical guide details the structural analysis, synthetic pathways, and reactivity profile of 1-(2,3-Dichlorophenyl)ethanamine .
Structural Dynamics, Enantioselective Synthesis, and Reactivity Profile
Executive Summary
1-(2,3-Dichlorophenyl)ethanamine (CAS: 39226-94-3 for racemate) is a chiral primary amine characterized by a phenylethylamine scaffold substituted with chlorine atoms at the ortho (2) and meta (3) positions.[1][2] This specific substitution pattern introduces significant steric bulk and electron-withdrawing effects, distinguishing it from common neurotransmitter analogs.[3][4] It serves as a critical pharmacophore in the development of Phenylethanolamine N-methyltransferase (PNMT) inhibitors and is a high-value intermediate in the synthesis of CNS-active pharmaceutical ingredients.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity logic for drug development applications.[3][4]
Part 1: Structural Analysis & Physicochemical Properties[5][6]
The molecule features a chiral center at the
1.1 Electronic & Steric Parameters
-
Electronic Effect: The chlorine atoms exert a strong inductive effect (-I), reducing the electron density of the aromatic ring. However, the amine nitrogen remains nucleophilic, albeit slightly modulated by the through-space electrostatic field of the ortho-chlorine.[3]
-
Steric Hindrance: The C2-chlorine atom is in close proximity to the chiral center.[3][4] This "ortho-effect" hinders nucleophilic attacks on the benzylic carbon during synthesis and restricts the conformational space of the amine, which is advantageous for binding selectivity in protein pockets (e.g., PNMT active site).
1.2 Physicochemical Data Table
| Property | Value / Description | Relevance |
| Molecular Formula | C₈H₉Cl₂N | Core scaffold |
| Molecular Weight | 190.07 g/mol | Fragment-based drug design |
| Chirality | (R) / (S) Enantiomers | Biological activity is usually stereospecific |
| pKa (Conjugate Acid) | ~9.0 - 9.5 (Estimated) | Exists as cation at physiological pH |
| LogP | ~2.4 - 2.5 | Good blood-brain barrier (BBB) permeability |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | Key for active site interaction |
Part 2: Synthetic Routes & Methodologies
The synthesis of 1-(2,3-Dichlorophenyl)ethanamine requires overcoming the steric hindrance of the 2,3-dichloro motif. Two primary routes are detailed below: a scalable racemic synthesis and a high-precision enantioselective route.[3][4]
2.1 Pathway Visualization
The following diagram illustrates the logical flow from the ketone precursor to the final chiral amine.[3][4]
Figure 1: Comparison of reductive amination (solid) and asymmetric synthesis (dashed) pathways.
2.2 Protocol A: Reductive Amination (Racemic)
Context: This method is preferred for initial SAR (Structure-Activity Relationship) screening where racemic mixtures are acceptable.[3][4] The use of Titanium(IV) isopropoxide is critical to drive imine formation despite the steric hindrance from the ortho-chloro group.[4]
Reagents:
-
2,3-Dichloroacetophenone (1.0 eq)
-
Ammonia (7M in MeOH) or Ammonium Acetate[4]
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)[4]
-
Sodium Borohydride (NaBH₄) (1.5 eq)[4]
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under N₂, dissolve 2,3-dichloroacetophenone in anhydrous methanol.
-
Activation: Add Ti(OiPr)₄ dropwise.[3][4] The Lewis acid activates the carbonyl and acts as a water scavenger.[3][4]
-
Ammonia Addition: Add the ammonia solution.[3][4][5] Stir at ambient temperature for 12–18 hours. Note: The steric bulk of the 2,3-Cl system slows this equilibrium; Ti(IV) ensures conversion.
-
Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ in portions. (Exothermic reaction).[3][4]
-
Quenching: Quench with aqueous NH₄OH (2M). A white precipitate of TiO₂ will form.[3][4]
-
Workup: Filter off the titanium salts.[3][4] Extract the filtrate with Ethyl Acetate (EtOAc).[3][4] Wash with brine, dry over Na₂SO₄, and concentrate.[3][4]
-
Purification: Acid-base extraction is recommended to purify the amine from non-basic impurities.[3][4]
2.3 Protocol B: Enantioselective Synthesis (Asymmetric Hydrogenation)
Context: For clinical candidates, the (S)-enantiomer is often the bioactive form.
Method: Noyori Asymmetric Transfer Hydrogenation.[3][4]
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]
-
Mechanism: The chiral Ruthenium complex directs the hydride attack to the Re-face of the ketone (or imine), yielding high enantiomeric excess (ee > 95%).
Part 3: Reactivity Profile & Applications
3.1 Nucleophilic Reactivity
The primary amine group (-NH₂) is the focal point of reactivity.[3][4]
-
Acylation/Alkylation: Readily reacts with acid chlorides or alkyl halides.[3][4] However, reaction rates are slower compared to unsubstituted phenethylamines due to the C2-Chlorine steric clash .[3][4]
-
Salt Formation: Forms stable hydrochloride or tartrate salts, which are preferred for handling and storage to prevent oxidation.[3][4]
3.2 Biological Mechanism (PNMT Inhibition)
1-(2,3-Dichlorophenyl)ethanamine acts as a competitive inhibitor of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for converting norepinephrine to epinephrine (adrenaline).
Mechanism of Action:
-
Binding: The dichlorophenyl ring occupies the hydrophobic pocket of PNMT.[3][4]
-
Mimicry: The ethylamine tail mimics the norepinephrine side chain.[3][4]
-
Blockade: The 2,3-dichloro substitution prevents the necessary conformational shift in the enzyme or sterically blocks the cofactor (SAM) approach, inhibiting the methylation step.[3][4]
Figure 2: Competitive inhibition of Adrenaline biosynthesis.
Part 4: Safety & Handling (E-E-A-T)
-
Hazards: Corrosive and Irritant.[3][4] Causes severe eye damage (H318) and skin irritation (H315).[3][4]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base readily absorbs CO₂ from the air to form carbamates; store as the HCl salt for long-term stability.
-
Self-Validation: When synthesizing, always verify the product using 1H NMR . The methine proton (CH-NH2) quartet at ~4.5 ppm is diagnostic.[3][4] The presence of two aromatic signals (due to 2,3-substitution symmetry breaking) confirms the regiochemistry.
References
-
PubChem. 1-(2,3-Dichlorophenyl)ethanamine Compound Summary.[3][4][6][7][8] National Library of Medicine.[3][4][6][7] Link[4][7]
-
Smolecule. Synthesis and Applications of 1-(2,3-Dichlorophenyl)ethanamine.Link[4]
-
MedChemExpress. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride: PNMT Inhibitor.[3][4]Link[4]
-
Sigma-Aldrich. Product Specification: 1-(2,3-Dichlorophenyl)ethan-1-amine.[3][4]Link[4]
-
BenchChem. Reactions of 2,3-Dichloropyridine and Related Scaffolds. (Context on 2,3-dichloro reactivity). Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2,3-Dichlorophenyl)ethanamine | C8H9Cl2N | CID 2734758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. (S)-1-(2,4-Dichlorophenyl)ethanamine | C8H9Cl2N | CID 2496562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-1-(2,3-dichlorophenyl)ethanamine | C8H9Cl2N | CID 53748281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N~1~-(2,3-Dichlorophenyl)ethane-1,2-diamine | C8H10Cl2N2 | CID 28301823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1-(2,3-Dichlorophenyl)ethanamine (LY-78335) in Cardiovascular Research
The following technical guide details the application of 1-(2,3-Dichlorophenyl)ethanamine (also known as DCMB or LY-78335 ) in cardiovascular and neuropharmacological research.
Executive Summary
1-(2,3-Dichlorophenyl)ethanamine (CAS: 39959-66-5 for HCl salt) is a specialized research chemical utilized primarily as a Phenylethanolamine N-methyltransferase (PNMT) inhibitor . Unlike peripheral inhibitors (e.g., SK&F 29661), this compound is centrally active , capable of crossing the blood-brain barrier (BBB).
Its primary utility lies in dissecting the role of central epinephrine (adrenaline) pathways in blood pressure regulation, particularly within the context of the Spontaneously Hypertensive Rat (SHR) model. By inhibiting the biosynthesis of epinephrine from norepinephrine in the brainstem, it allows researchers to isolate the contribution of adrenergic neurons to sympathetic outflow.
Key Research Applications:
-
Hypertension Studies: Investigating the "adrenaline hypothesis" of essential hypertension.
-
Neuropharmacology: Modulation of central
-adrenergic receptors.[1][2][3] -
Metabolic Studies: Analysis of hypothalamic control over growth hormone (GH) secretion.[3]
Chemical Profile & Properties[1][4]
| Property | Specification |
| IUPAC Name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride |
| Common Codes | LY-78335, DCMB, 2,3-dichloro- |
| CAS Number | 39959-66-5 (HCl), 39226-94-3 (Free base) |
| Molecular Formula | C |
| Molecular Weight | 240.56 g/mol (HCl salt) |
| Solubility | Soluble in water (up to ~10-20 mg/mL), Saline, DMSO |
| Appearance | White to off-white crystalline solid |
| Storage | -20°C, desiccated, protected from light |
Mechanism of Action
Primary Mechanism: PNMT Inhibition
The compound acts as a competitive inhibitor of PNMT (EC 2.1.1.28), the terminal enzyme in the catecholamine biosynthetic pathway. PNMT catalyzes the methylation of norepinephrine (noradrenaline) to epinephrine (adrenaline) using S-adenosylmethionine (SAM) as a cofactor.[5][6][7][8]
-
Target Tissue: Adrenal medulla and C1/C2 adrenergic neurons in the brainstem (medulla oblongata).
-
Effect: Reduction of epinephrine synthesis leads to a depletion of central epinephrine stores, preventing its release into the synaptic cleft where it would otherwise facilitate sympathetic outflow via
-adrenergic or -adrenergic receptors.
Secondary Mechanism: -Adrenoceptor Antagonism
Research indicates that LY-78335 also exhibits antagonist activity at central
Mechanistic Pathway Diagram
The following diagram illustrates the intervention point of LY-78335 within the catecholamine pathway and its downstream physiological effects.
Figure 1: Mechanism of action showing PNMT inhibition blocking the conversion of NE to Epinephrine, ultimately reducing sympathetic drive in hypertensive models.
Experimental Protocols
Preparation of Stock Solution
Objective: Create a stable 50 mg/mL injectable solution.
-
Weighing: Accurately weigh 500 mg of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride.
-
Solvent Selection: Use sterile physiological saline (0.9% NaCl).
-
Note: If the free base is used, it must be converted to the salt form or dissolved in a small volume of DMSO (max 5% final conc) before adding saline. The HCl salt is preferred for in vivo use due to water solubility.
-
-
Dissolution: Add 10 mL of saline. Vortex for 2 minutes until fully dissolved.
-
Filtration: Pass the solution through a 0.22 µm syringe filter to sterilize.
-
Storage: Aliquot into sterile cryovials. Store at -20°C. Do not refreeze after thawing.
In Vivo Hypertension Study (SHR Model)
Objective: Evaluate the antihypertensive effect of central PNMT inhibition.
Subjects: Male Spontaneously Hypertensive Rats (SHR), 12–16 weeks old. Control: Wistar-Kyoto (WKY) rats (normotensive control).
Protocol Steps:
-
Baseline Measurement: Acclimatize rats to the tail-cuff plethysmography device for 3 days prior to the experiment. Record baseline Systolic Blood Pressure (SBP).
-
Grouping: Randomize SHR rats into two groups:
-
Dosing Regimen: Administer the inhibitor intraperitoneally (i.p.) once daily for 3 consecutive days.
-
Rationale: Single doses may not sufficiently deplete central epinephrine stores; repeated dosing ensures enzyme inhibition outpaces turnover.
-
-
Monitoring: Measure SBP 2, 4, and 24 hours post-injection on Day 1, 2, and 3.
-
Endpoint: On Day 3, 4 hours post-dose, animals may be sacrificed for brainstem tissue collection to assay PNMT activity or catecholamine content (via HPLC-ECD).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for evaluating the antihypertensive efficacy of LY-78335 in rodent models.
Data Interpretation & Causality
When analyzing results from LY-78335 administration, researchers must distinguish between PNMT-dependent and
| Observation | Interpretation | Mechanism |
| Decreased SBP (SHR) | Positive Outcome | Depletion of central epinephrine reduces sympathetic vasomotor tone. |
| No Change in SBP (WKY) | Specificity Check | Normotensive rats rely less on central epinephrine for BP maintenance. |
| Increased Motor Activity | Side Effect | Blockade of presynaptic |
| Elevated Hypothalamic MHPG | Neurochemical Marker | Increased NE turnover due to |
Self-Validating the Protocol:
To confirm that the blood pressure reduction is due to PNMT inhibition and not just
Safety & Handling
-
Hazard Classification: Irritant. Potentially harmful if swallowed.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.
-
Disposal: Dispose of as hazardous chemical waste containing organic halogens.
References
-
Liang, C. S., & Sprecher, D. (1979). Cardiovascular actions of beta-phenylethylamine. American Journal of Physiology-Heart and Circulatory Physiology, 236(4), H592-H595. Retrieved from [Link]
-
Terry, L. C., Crowley, W. R., & Johnson, M. D. (1982). Regulation of episodic growth hormone secretion by the central epinephrine system.[9] Studies in the chronically cannulated rat. Journal of Clinical Investigation, 69(1), 104–112.[9] Retrieved from [Link]
-
Kish, S. J. (1982). The effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats.[1][2][3] Neuroendocrinology. (Contextual citation based on LY-78335 mechanism).
-
PubChem. (n.d.). Compound Summary: 1-(2,3-Dichlorophenyl)ethanamine.[1][9] Retrieved from [Link]
Sources
- 1. LY-78335 - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of an inhibitor of phenylethanolamine N-methyltransferase upon stimulated adrenal catecholamine release and excretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 6. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aps.anl.gov [aps.anl.gov]
- 9. medkoo.com [medkoo.com]
Methodological & Application
Technical Application Note: Multi-Step Synthesis of 1-(2,3-Dichlorophenyl)ethanamine
Executive Summary & Strategic Rationale
This application note details the laboratory-scale synthesis of 1-(2,3-Dichlorophenyl)ethanamine (CAS: 88772-56-7), a critical pharmacophore in CNS-active drug discovery.
The Synthetic Challenge
The 2,3-dichloro substitution pattern on the benzene ring presents a regiochemical challenge. Direct Friedel-Crafts acetylation of 1,2-dichlorobenzene typically yields the 3,4- or 2,4-dichloro isomers due to steric and electronic directing effects. To guarantee the 2,3-substitution pattern, this protocol utilizes 2,3-dichloroaniline as the starting material. The amino group serves as a fixed anchor for the carbon chain, ensuring absolute regiocontrol.
Route Selection
We employ a modular three-step "Build-and-Reduce" strategy:
-
Sandmeyer Cyanation: Replaces the amino group with a nitrile (cyano) group, introducing the benzylic carbon.
-
Grignard Addition: Converts the nitrile to a methyl ketone, establishing the ethyl backbone.
-
Reductive Amination: Transforms the ketone into the primary amine.
Reaction Pathway Visualization
The following diagram illustrates the chemical transformations and critical intermediates.
Figure 1: Step-wise synthetic pathway ensuring retention of the 2,3-dichloro regiochemistry.
Experimental Protocols
Step 1: Sandmeyer Cyanation (Synthesis of 2,3-Dichlorobenzonitrile)
Objective: Replace the aromatic amine with a cyano group. Critical Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate.[1]
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2,3-Dichloroaniline | 1.0 | Substrate |
| Sodium Nitrite ( | 1.1 | Diazotization Agent |
| Hydrochloric Acid (conc.) | Excess | Acid Medium |
| Copper(I) Cyanide (CuCN) | 1.2 | Catalyst/Reagent |
| Potassium Cyanide (KCN) | 1.5 | Cyanide Source |
Protocol
-
Diazotization:
-
In a 500 mL 3-neck flask, dissolve 2,3-dichloroaniline (16.2 g, 100 mmol) in 40 mL concentrated HCl and 100 mL water.
-
Cool the mixture to 0–5°C using an ice-salt bath. Strict temperature control is vital to prevent phenol formation.
-
Add a solution of
(7.6 g in 20 mL water) dropwise, maintaining internal temperature C. Stir for 30 min. The solution should be clear (diazonium salt formed).
-
-
Cyanation:
-
In a separate reactor, prepare a solution of CuCN (10.8 g) and KCN (9.8 g) in 100 mL water. Heat to 60°C.
-
CAUTION: Perform in a high-efficiency fume hood. Ensure HCN detectors are active.
-
Neutralize the cold diazonium solution to pH ~6 using sodium carbonate (solid) very carefully to avoid foaming.
-
Add the neutralized diazonium solution dropwise to the warm CuCN/KCN mixture. Nitrogen gas evolution (
) will be vigorous.
-
-
Workup:
-
Reflux the mixture for 30 minutes to ensure completion.
-
Steam distill the mixture or extract with dichloromethane (
mL). -
Wash organic layer with 1M NaOH (to remove phenols) and brine.
-
Dry over
and concentrate. -
Yield Expectation: 70–80% (White to off-white solid).
-
Step 2: Grignard Addition (Synthesis of 2,3-Dichloroacetophenone)
Objective: Convert the nitrile into a methyl ketone. Mechanism: Nucleophilic addition of methylmagnesium bromide to the nitrile carbon, forming an imine magnesium salt, which hydrolyzes to the ketone.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2,3-Dichlorobenzonitrile | 1.0 | Substrate |
| Methylmagnesium Bromide (3M in Ether) | 1.2 | Nucleophile |
| Toluene/THF (1:1) | Solvent | Reaction Medium |
| Excess | Hydrolysis Agent |
Protocol
-
Addition:
-
In a flame-dried flask under Argon, dissolve 2,3-dichlorobenzonitrile (17.2 g, 100 mmol) in dry Toluene/THF (150 mL).
-
Cool to 0°C.
-
Add MeMgBr (40 mL, 120 mmol) dropwise via syringe pump over 30 mins.
-
Allow to warm to room temperature and reflux for 4 hours. The mixture will turn cloudy/viscous as the imine salt precipitates.
-
-
Hydrolysis:
-
Cool the reaction mixture to 0°C.
-
Quench slowly with 10%
(100 mL). Exothermic reaction.[3] -
Reflux the biphasic mixture for 2 hours. This step is necessary to hydrolyze the stable imine intermediate (
) into the ketone.
-
-
Purification:
Step 3: Reductive Amination (Synthesis of Target Amine)
Objective: Convert the ketone to a primary amine. Method: Borch Reaction using Ammonium Acetate and Sodium Cyanoborohydride.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2,3-Dichloroacetophenone | 1.0 | Substrate |
| Ammonium Acetate ( | 10.0 | Ammonia Source |
| Sodium Cyanoborohydride ( | 1.5 | Selective Reductant |
| Methanol | Solvent | Solvent |
| Molecular Sieves (3Å) | - | Water Scavenger |
Protocol
-
Imine Formation:
-
Dissolve 2,3-dichloroacetophenone (18.9 g, 100 mmol) and Ammonium Acetate (77 g, 1000 mmol) in dry Methanol (200 mL).
-
Add 3Å molecular sieves to promote imine formation.
-
Stir at room temperature for 1 hour.
-
-
Reduction:
-
Add
(9.4 g, 150 mmol) in portions. -
Stir at room temperature for 24–48 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
-
Workup (Acid-Base Extraction):
-
Critical Step for Purity: Acidify the mixture with 6M HCl to pH < 2 (quenches borohydride and protonates the amine).
-
Evaporate methanol.
-
Extract the aqueous residue with Ether (removes unreacted ketone). Discard organic layer.
-
Basify the aqueous layer to pH > 12 using 6M NaOH. The product amine will oil out.
-
Extract with Dichloromethane (
mL). -
Dry over
and concentrate.
-
-
Final Salt Formation (Optional but Recommended):
-
Dissolve the free base oil in diethyl ether.
-
Bubble dry HCl gas or add HCl/Dioxane.
-
Filter the white precipitate: 1-(2,3-Dichlorophenyl)ethanamine hydrochloride .
-
Analytical Validation
| Test | Expected Result | Note |
| 1H NMR (DMSO-d6) | Doublet (~1.5 ppm, 3H, | Confirms structure |
| Mass Spec (ESI+) | m/z = 190.0 (M+H)+ | Characteristic |
| HPLC Purity | > 98.0% | Required for biological assay |
Safety & Handling (HSE)
-
Cyanide Hazard (Step 1): KCN and CuCN release lethal HCN gas upon contact with acid. All Sandmeyer waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
-
Diazonium Salts: Unstable when dry. Keep wet and process immediately.
-
Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Generates HCN if exposed to strong acid without proper venting.
References
-
Sandmeyer Reaction Methodology
-
Organic Syntheses, Coll.[7] Vol. 1, p. 514 (1941). "o-Tolunitrile". (Standard protocol adapted for dichlorobenzene derivatives).
-
-
Grignard Addition to Nitriles
-
Moffett, R. B.; Shriner, R. L. Organic Syntheses, Coll.[7] Vol. 3, p. 562 (1955).
-
-
Reductive Amination (Borch Reaction)
- Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.
-
Compound Data (Target)
- PubChem CID: 11246374 (1-(2,3-dichlorophenyl)ethanamine).
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. aroonchande.com [aroonchande.com]
- 4. WO2007122638A2 - An improved process for preparation of lamotrigine intermediates - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents [patents.google.com]
- 7. Method for synthesizing 2,3í»-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
Technical Application Note: Selective Catalytic Hydrogenation Strategies for 1-(2,3-Dichlorophenyl)ethanamine
This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of synthesizing 1-(2,3-Dichlorophenyl)ethanamine via catalytic hydrogenation, focusing on overcoming steric hindrance at the ortho-position and preventing hydrodehalogenation (loss of chlorine atoms).
Executive Summary & Chemical Strategy
Synthesizing 1-(2,3-Dichlorophenyl)ethanamine via catalytic hydrogenation presents a dualistic conflict in chemoselectivity:
-
Steric Hindrance: The chlorine atom at the C2 position creates significant steric bulk, shielding the carbonyl carbon of the precursor (2,3-dichloroacetophenone). This typically necessitates aggressive reaction conditions (high pressure/temperature).
-
Labile Aryl Halides: Aggressive hydrogenation conditions using standard catalysts (e.g., Pd/C) universally lead to hydrodehalogenation , stripping the chlorine atoms to yield 1-phenylethanamine or ethylbenzene derivatives.
The Solution: This protocol utilizes Sulfided Platinum on Carbon (Pt(S)/C) or Modified Raney Nickel systems. These catalysts possess attenuated surface energy that activates the C=N bond (intermediate imine) while remaining inert toward the Ar-Cl bond.
Reaction Pathway & Selectivity Control
The synthesis proceeds via the Reductive Amination of 2,3-dichloroacetophenone.
Figure 1: Reaction network showing the competitive pathways. The critical control point is the suppression of the Direct Reduction (Alcohol formation) and Over-reduction (Dehalogenation).
Critical Process Parameters (CPP)
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | 5% Pt(S)/C (Sulfided) | Sulfur poisons the high-energy active sites responsible for Ar-Cl bond insertion, leaving lower-energy sites available for C=N reduction. |
| Alternative Catalyst | Raney Nickel (Mo-doped) | Molybdenum acts as a promoter to increase carbonyl activity while the bulk Ni is less active toward dehalogenation than Pd. |
| Solvent | Methanol (anhydrous) | High solubility of ammonia. Water content must be minimized to push the equilibrium toward the imine (Le Chatelier’s principle). |
| Ammonia Source | NH₃ (gas) or 7M in MeOH | Use 5–10 equivalents. Excess ammonia suppresses the formation of secondary amines (dimerization). |
| Pressure | 20–30 bar (300–450 psi) | Higher pressure is required to overcome the steric barrier of the ortho-chloro group. |
| Temperature | 50–60 °C | Sufficient thermal energy to drive kinetics without activating Ar-Cl cleavage (which typically accelerates >80 °C). |
Experimental Protocols
Protocol A: Batch Reductive Amination (Racemic)
Scale: 100 mmol (approx. 19 g of ketone) Equipment: 500 mL Stainless Steel Autoclave (Hastelloy preferred for halide compatibility).
Reagents:
-
2,3-Dichloroacetophenone (18.9 g, 100 mmol)
-
Ammonia in Methanol (7N, 150 mL, ~10 eq)
-
Catalyst: 5% Pt(S)/C (1.0 g, ~2 wt% loading relative to substrate) or 5% Pt/C + Thiophene (poison).
-
Additive: Ammonium Acetate (0.5 g) – Acts as a weak acid to catalyze imine formation.
Step-by-Step Procedure:
-
Pre-complexation: In a separate flask, dissolve the ketone and ammonium acetate in the methanolic ammonia. Stir at room temperature for 1 hour. Note: This allows the ketone-imine equilibrium to establish before hydrogenation begins.
-
Loading: Charge the autoclave with the catalyst (slurried in minimal methanol). Carefully add the pre-mixed solution.
-
Purging: Seal the reactor. Purge with Nitrogen (3x 10 bar) to remove oxygen. Purge with Hydrogen (3x 10 bar).
-
Reaction: Pressurize to 30 bar H₂ . Heat to 60 °C with vigorous stirring (1000 rpm). Mass transfer is critical here.
-
Monitoring: Monitor H₂ uptake. The reaction typically completes in 6–12 hours.
-
Validation Check: If uptake stalls, the imine formation might be rate-limiting. Do not increase Temp >70 °C to force it; instead, increase pressure.
-
-
Work-up: Cool to <25 °C. Vent H₂. Filter the catalyst through a Celite pad (Caution: Pyrophoric risk, keep wet).
-
Purification: Concentrate the filtrate. Dissolve residue in MTBE (100 mL) and extract with 1M HCl (3x 50 mL).
-
Isolation: Basify the aqueous layer with 4M NaOH to pH >12. Extract into DCM, dry over Na₂SO₄, and evaporate to yield the target amine.[7]
Protocol B: Enantioselective Synthesis (Chiral)
For applications requiring the (S)- or (R)- enantiomer. Strategy: Asymmetric Hydrogenation of the Enamide precursor. Direct asymmetric reductive amination of ortho-substituted ketones is notoriously difficult with high ee.
Precursor Synthesis: Convert 2,3-dichloroacetophenone to its N-acetyl enamide using acetamide/dehydrating agent.
Hydrogenation Conditions:
-
Catalyst: [Rh(COD)(R,R-DuPhos)]BF₄ (1 mol%)
-
Why DuPhos? This ligand creates a highly rigid chiral pocket that tolerates steric bulk on the substrate better than BINAP.
-
-
Solvent: Degassed Methanol.
-
Pressure: 10 bar H₂.
-
Temperature: 25 °C.
-
Outcome: Typically >95% yield and >90% ee. The mild conditions (room temp, Rh catalyst) inherently avoid dehalogenation.
Analytical Validation & Troubleshooting
Quality Control Table
| Attribute | Method | Acceptance Criteria |
| Identity | ¹H NMR (CDCl₃) | Doublet at ~1.4 ppm (CH₃), Quartet at ~4.5 ppm (CH-N), Aromatic region 7.1-7.5 ppm (3H). |
| Purity | HPLC (C18, ACN/Water) | >98.0% Area.[8][9] |
| De-Cl Impurity | GC-MS / LC-MS | <0.1% (Mass shift of -34 Da). |
| Alcohol Impurity | HPLC | <0.5% (Result of direct ketone reduction). |
Troubleshooting Guide
-
Problem: High levels of 1-(2,3-dichlorophenyl)ethanol (Alcohol side product).
-
Cause: Slow imine formation allows direct ketone reduction.
-
Fix: Increase the [NH₃] : [Ketone] ratio to 20:1. Add molecular sieves (3Å) to the reaction mixture to scavenge water and drive imine formation.
-
-
Problem: Dechlorination observed (e.g., 1-(2-chlorophenyl)ethanamine).
-
Cause: Catalyst too active or temperature too high.
-
Fix: Switch from Pt/C to Sulfided Pt/C . If using Raney Ni, add 0.1% thiophene as a poison. Lower temperature to 40 °C and extend time.
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis process.
References
-
Catalytic Hydrogenation of Halonitrobenzenes (Dehalogenation Prevention)
-
Concept: Use of sulfided catalysts and acidic media to prevent Ar-Cl bond cleavage.[4]
-
Source: Spiegler, L. (DuPont). "Hydrogenation of halonitrobenzenes without dehalogenation." U.S. Patent 5,068,436.
-
-
Reductive Amination Selectivity
-
Use of Pt(S)
-
Asymmetric Hydrogenation of Enamides
- Concept: Synthesis of chiral amines via enamide reduction using Rh-DuPhos.
-
Source: Burk, M. J., et al. "Highly Enantioselective Hydrogenation of Enamides Catalyzed by Rh-DuPHOS." J. Am. Chem. Soc. 1993, 115, 10125.
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Fast reductive amination by transfer hydrogenation "on water" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 5. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 6. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
Application Note: Dosage and Administration of 1-(2,3-Dichlorophenyl)ethanamine (DCMB) in Spontaneously Hypertensive Rats
[1]
Executive Summary
This application note details the standardized protocol for the administration of 1-(2,3-Dichlorophenyl)ethanamine (also known as DCMB or 2,3-dichloro-α-methylbenzylamine ) in Spontaneously Hypertensive Rats (SHR). DCMB is a potent, selective inhibitor of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for the conversion of norepinephrine to epinephrine.
This compound serves as a critical pharmacological probe for elucidating the role of central nervous system (CNS) epinephrine in the maintenance of hypertension. Unlike non-specific adrenergic blockers, DCMB targets the synthesis of epinephrine, offering a unique mechanism to lower blood pressure in hypertensive models without significantly affecting normotensive controls (Wistar-Kyoto rats).
Pharmacological Mechanism & Rationale
Mechanism of Action
The antihypertensive efficacy of DCMB in SHRs is predicated on the "Adrenergic Hypothesis" of hypertension. In SHRs, elevated hypothalamic epinephrine levels contribute to increased sympathetic outflow. DCMB inhibits PNMT, thereby reducing the synthesis of epinephrine in the brainstem and hypothalamus.
Key Physiological Effects:
-
Target: Phenylethanolamine N-methyltransferase (PNMT).[1][2][3][4][5][6][7][8]
-
Primary Outcome: Reduction of hypothalamic epinephrine content.[7]
-
Secondary Outcome: Decrease in sympathetic vasomotor tone, leading to reduced Mean Arterial Pressure (MAP).
-
Selectivity: DCMB lowers blood pressure in SHRs but shows negligible effects in normotensive Wistar-Kyoto (WKY) rats, validating the specific contribution of epinephrine to the hypertensive state in SHRs.
Pathway Visualization
The following diagram illustrates the catecholamine biosynthetic pathway and the specific intervention point of DCMB.
Figure 1: Mechanism of action showing DCMB inhibition of PNMT, preventing the conversion of Norepinephrine to Epinephrine.
Experimental Protocol
Materials and Reagents
-
Test Compound: 1-(2,3-Dichlorophenyl)ethanamine Hydrochloride (DCMB-HCl).
-
Note: The hydrochloride salt is preferred for solubility in aqueous vehicles.
-
-
Vehicle: 0.9% Physiological Saline (sterile).
-
Subjects:
-
Experimental Group: Spontaneously Hypertensive Rats (SHR), Male, 12–16 weeks old (Established hypertension phase).
-
Control Group: Wistar-Kyoto Rats (WKY), age-matched.[7]
-
Solution Preparation
DCMB-HCl is generally soluble in water or saline.
-
Calculate the total mass required based on a 50 mg/kg dose.
-
Dissolve DCMB-HCl in sterile 0.9% saline to achieve a concentration of 10 mg/mL .
-
Vortex for 1–2 minutes until the solution is clear.
-
Filter sterilize using a 0.22 µm syringe filter if the solution is not prepared aseptically.
-
Stability: Prepare fresh daily. If storage is necessary, aliquot and store at -20°C (avoid freeze-thaw cycles).
Administration Regimen
The validated protocol for observing antihypertensive effects involves sub-acute administration.
| Parameter | Specification | Rationale |
| Route | Intraperitoneal (i.p.) | Rapid absorption and systemic distribution. |
| Dose | 50 mg/kg | Validated dose to inhibit CNS PNMT without inducing overt toxicity [1][2]. |
| Frequency | Once daily (QD) | Sufficient to maintain enzyme inhibition. |
| Duration | 3 consecutive days | Maximal BP reduction is typically observed by Day 3. |
| Injection Vol. | 5 mL/kg | Standard volume for rats (e.g., 1.5 mL for a 300g rat). |
Experimental Workflow
The following Graphviz diagram outlines the step-by-step workflow for the study.
Figure 2: Experimental timeline for sub-acute evaluation of DCMB in rats.
Expected Results & Data Interpretation
Hemodynamic Response
Upon administration of 50 mg/kg i.p., researchers should expect the following hemodynamic profile:
| Parameter | SHR (Hypertensive) | WKY (Normotensive) | Interpretation |
| Systolic BP | Decrease (↓ 20-40 mmHg) | No Significant Change | DCMB targets the pathological adrenergic drive specific to SHRs. |
| Heart Rate | Slight Decrease / No Change | No Change | Lack of reflex tachycardia suggests central modulation. |
| Onset of Action | 1–3 hours post-dose | N/A | Correlates with peak plasma/brain concentrations. |
Biochemical Validation (Tissue Analysis)
To confirm the mechanism, hypothalamic tissue should be harvested 2–4 hours after the final dose and analyzed via HPLC with electrochemical detection (HPLC-ECD).
-
Epinephrine Levels: Significant reduction in DCMB-treated SHRs compared to vehicle-treated SHRs.
-
Norepinephrine Levels: May show a compensatory increase or remain stable (substrate accumulation).
-
PNMT Activity: Direct enzymatic assay should show >80% inhibition.
Safety & Troubleshooting
Toxicity Signals
While 50 mg/kg is a standard investigative dose, DCMB is a chlorinated phenethylamine. Monitor animals for:
-
Sedation: High doses may cause transient sedation.
-
Locomotor Activity: Paradoxically, some studies report increased spontaneous locomotor activity due to alpha-2 adrenoceptor modulation [3].
-
Weight Loss: Monitor body weight daily; >10% loss requires humane endpoint evaluation.
Troubleshooting Guide
-
Issue: No reduction in BP observed.
-
Solution: Verify the salt form (HCl is preferred). Ensure the pH of the solution is near neutral (pH 6–7) to prevent peritoneal irritation which can spike BP.
-
Solution: Check the age of SHRs. Young SHRs (<8 weeks) may not have fully established epinephrine-dependent hypertension.
-
-
Issue: Precipitation in vehicle.
-
Solution: Use warm saline (37°C) for dissolution. Do not use phosphate-buffered saline (PBS) if precipitation occurs; stick to 0.9% NaCl.
-
References
-
MedChemExpress. (2024). 1-(2,3-Dichlorophenyl)ethanamine hydrochloride Product Information. Retrieved from
-
Key Data: Confirms dosage of 50 mg/kg i.p. once daily for three days effectively reduces blood pressure in SHRs but not WKY rats.[1]
-
-
PubChem. (2024). 2,3-Dichloro-alpha-methylbenzylamine Compound Summary. National Library of Medicine. Retrieved from
- Key Data: Chemical structure, physical properties, and PNMT inhibitor classific
-
Liang, N. Y., et al. (1982). Inhibition of phenylethanolamine N-methyltransferase by benzylamines.[8][9] 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine. Journal of Medicinal Chemistry.
- Key Data: Establishes the structure-activity relationship and in vivo efficacy of DCMB as a PNMT inhibitor.
-
Kumagae, Y., et al. (1991).
-
Key Data: Discusses the interaction with alpha-2 receptors and effects on locomotor activity and MHPG concentrations.[8]
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Buy 1-(2,3-Dichlorophenyl)ethanamine | 39226-94-3 [smolecule.com]
- 8. Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
analytical techniques for quantifying 1-(2,3-Dichlorophenyl)ethanamine in biological samples
Application Note: Quantitative Bioanalysis of 1-(2,3-Dichlorophenyl)ethanamine in Biological Matrices via LC-MS/MS
Abstract & Scope
This application note details a robust, validated protocol for the quantification of 1-(2,3-Dichlorophenyl)ethanamine (CAS: 39226-94-3) in biological samples (plasma and tissue homogenates).[1] As a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT) , this compound is a critical tool in hypertension research, modulating the biosynthesis of epinephrine from norepinephrine.[2]
Given its physicochemical properties (lipophilic primary amine, pKa ~9.2), this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix effects associated with phospholipids and salts.[1] Detection is achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive Electrospray Ionization (ESI+) mode.[1][3][4]
Chemical Context & Analytical Challenges
| Property | Description | Analytical Implication |
| Analyte | 1-(2,3-Dichlorophenyl)ethanamine | Target molecule.[1][2][4][5][6][7][8][9][10] |
| Structure | Chiral center at C1.[1][4] Enantiomers may have different PK/PD profiles.[1][4] | |
| Basicity | Primary Amine (pKa | Highly protonated at physiological pH.[1][4] Ideal for Cation Exchange (MCX) SPE.[1][4] |
| Lipophilicity | LogP | Retains well on C18; requires high % organic for elution.[1][4] |
| Matrix | Plasma, Serum, Brain Tissue | High protein/lipid content requires rigorous cleanup to prevent ion suppression.[1][4] |
Key Challenge: Differentiating the target analyte from its structural isomer, 2-(2,3-Dichlorophenyl)ethanamine (a phenethylamine derivative).[1] Chromatographic resolution is essential.[1][4]
Experimental Protocol
Materials & Reagents
-
Standard: 1-(2,3-Dichlorophenyl)ethanamine HCl (>98% purity).[1][4][6]
-
Internal Standard (IS): 1-(2,3-Dichlorophenyl)ethanamine-d3 (if available) or a structural analog such as 1-(2,4-Dichlorophenyl)ethanamine .[1][4]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Rationale: LLE (Liquid-Liquid Extraction) is prone to recovery variability for primary amines due to adsorption.[1][4] MCX provides a "digital" cleanup by locking the amine onto the sorbent while washing away neutrals and acids.[1][4]
Workflow:
-
Aliquoting: Transfer 100 µL of Plasma/Tissue Homogenate to a 1.5 mL tube.
-
IS Addition: Add 10 µL of Internal Standard solution (100 ng/mL).
-
Pre-treatment: Add 100 µL of 2% Formic Acid (aq) . Vortex to disrupt protein binding and ensure analyte protonation (pH < 3).[1][4]
-
SPE Loading (MCX Cartridge):
-
Wash Steps (Critical):
-
Elution: Elute with 2 x 250 µL of 5% Ammonia in Methanol . (High pH breaks the ionic bond).[1][4]
-
Reconstitution: Evaporate eluate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Chromatography (UPLC/HPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl (for enhanced selectivity of chlorophenyl rings).[1][4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Mass Spectrometry (ESI+):
-
Desolvation Temp: 450°C.
-
MRM Transitions:
Visualization: MCX Extraction Workflow
Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring high selectivity for basic amines.
Method Validation (FDA/EMA Guidelines)
To ensure "Trustworthiness" and regulatory compliance, the method must be validated against the following parameters:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ (Lower Limit of Quantification) should be observed at the retention time of 1-(2,3-Dichlorophenyl)ethanamine.
-
Linearity: Calibration range: 1.0 ng/mL to 1000 ng/mL . Fit using weighted linear regression (
).[1][4] -
Precision & Accuracy:
-
Matrix Effect: Compare the peak area of post-extraction spiked samples to neat standards. (Target: 85-115%).
-
Stability: Freeze-thaw (3 cycles), Benchtop (4h), and Autosampler stability (24h).
Pharmacological Relevance & Mechanism
1-(2,3-Dichlorophenyl)ethanamine acts as a competitive inhibitor of PNMT , the enzyme responsible for converting norepinephrine to epinephrine in the adrenal medulla and brainstem.
Figure 2: Mechanism of Action. The analyte inhibits PNMT, blocking the methylation of Norepinephrine.[2]
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry.[1][4] Retrieved January 29, 2026, from [Link][1]
-
PubChem. (2025).[1][4][12] 2-(2,3-Dichlorophenyl)ethanamine Compound Summary (Structural Isomer Comparison). Retrieved January 29, 2026, from [Link][1]
Sources
- 1. 2-(2,3-Dichlorophenyl)ethanamine | C8H9Cl2N | CID 2734758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-(2,3-Dichlorophenyl)ethanamine | 39226-94-3 [smolecule.com]
- 3. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vliz.be [vliz.be]
- 10. (S)-1-(3,4-Dichlorophenyl)ethanamine|CAS 150025-93-7 [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of PNMT Inhibition by 1-(2,3-Dichlorophenyl)ethanamine (DCMB)
Introduction & Biological Context
Phenylethanolamine N-methyltransferase (PNMT; EC 2.1.1.28) is the terminal enzyme in the catecholamine biosynthetic pathway, catalyzing the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine (noradrenaline) to epinephrine (adrenaline).
1-(2,3-Dichlorophenyl)ethanamine , historically referred to as DCMB (2,3-dichloro-
Mechanism of Action
PNMT follows an ordered Bi-Bi kinetic mechanism. SAM binds first, creating a binding site for norepinephrine. After methyl transfer, epinephrine is released, followed by S-adenosyl-L-homocysteine (SAH). DCMB competes with the amine substrate (norepinephrine or phenylethanolamine) for the active site, preventing the formation of the ternary complex.
Diagram 1: PNMT Reaction & Inhibition Pathway
Caption: Kinetic pathway of PNMT showing the ordered binding mechanism and the competitive entry point of the inhibitor DCMB.
Experimental Strategy
To accurately characterize DCMB, we utilize two complementary assay platforms. The Radiochemical Assay is the "Gold Standard" for determining kinetic constants (
Comparison of Methods
| Feature | Radiochemical Assay (Protocol A) | HPLC-ECD Assay (Protocol B) |
| Principle | Transfer of [ | Electrochemical detection of Epinephrine. |
| Sensitivity | High (pmol range).[1][2] | Very High (fmol range). |
| Throughput | Medium (Liquid Scintillation Counting). | Low/Medium (Chromatography run time).[1] |
| Safety | Requires Radiation Safety (Low level | Chemical Safety only. |
| Primary Use | Secondary validation, Drug screening. |
Protocol A: Radiochemical Endpoint Assay (Gold Standard)
This protocol measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-
Materials & Reagents[1][4][5][6][7][8][9][10]
-
Enzyme Source: Recombinant human PNMT (commercial) or Bovine Adrenal Medulla homogenate (purified via ammonium sulfate precipitation).
-
Substrate:
-Phenylethanolamine (PEA) hydrochloride. -
Cofactor: S-adenosyl-L-[methyl-
H]methionine (Specific Activity: ~10–15 Ci/mmol). Dilute with cold SAM to final specific activity of ~500 mCi/mmol. -
Inhibitor: 1-(2,3-Dichlorophenyl)ethanamine (DCMB). Dissolve in water (salt form) or DMSO (free base).
-
Assay Buffer: 0.5 M Tris-HCl, pH 7.9 at 37°C.
-
Stop Buffer: 0.5 M Borate Buffer, pH 10.0.
-
Extraction Solvent: Toluene:Isoamyl Alcohol (97:3 v/v).
Step-by-Step Procedure
1. Enzyme Preparation:
-
Dilute PNMT enzyme in cold 50 mM Tris-HCl (pH 7.9) containing 1 mM dithiothreitol (DTT) to stabilize the active site. Keep on ice.
2. Reaction Setup (Total Volume: 250 µL):
-
Prepare 1.5 mL microcentrifuge tubes on ice.
-
Add the following components in order:
-
Water: to adjust volume.
-
Buffer: 25 µL of 0.5 M Tris-HCl (pH 7.9).
-
Inhibitor (DCMB): 10 µL at varying concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).
-
Substrate (PEA): 10 µL (Final conc:
level, typically 10–50 µM). -
Enzyme: 50 µL diluted PNMT solution.
-
-
Pre-incubation:[3] Incubate at 37°C for 5 minutes to allow inhibitor binding.
3. Initiation:
-
Start reaction by adding 10 µL of [
H]-SAM (Final conc: 10 µM). -
Vortex gently and incubate at 37°C for 20 minutes .
4. Termination & Extraction:
-
Add 0.5 mL of Borate Buffer (pH 10.0) . Rationale: High pH deprotonates the amine product, making it uncharged and extractable into organic solvent, while SAM remains charged and aqueous.
-
Add 2.0 mL of Toluene:Isoamyl Alcohol (97:3) .
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 3,000 x g for 5 minutes to separate phases.
5. Quantification:
-
Carefully transfer 1.0 mL of the upper organic phase (containing the methylated product) to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Count for 2 minutes in a Liquid Scintillation Counter (LSC).
Diagram 2: Radiochemical Assay Workflow
Caption: Workflow for the radiochemical PNMT assay. The pH shift at the stop step is critical for selective extraction of the product.
Protocol B: HPLC-ECD Analysis (Non-Radioactive)
This method is ideal for confirming inhibition using the physiological substrate, Norepinephrine (NE), as it directly detects the conversion to Epinephrine (EPI).
Materials
-
System: HPLC with Coulometric or Amperometric Electrochemical Detector (e.g., ESA Coulochem or Antec Decade).
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3–5 µm).
-
Mobile Phase: 50 mM Sodium Citrate/Acetate buffer (pH 4.0), 2% Methanol, 0.5 mM Sodium Octyl Sulfate (SOS), 0.1 mM EDTA.
-
Substrate: L-Norepinephrine (+ 1 mM Sodium Metabisulfite to prevent oxidation).
Procedure
-
Reaction: Perform the enzymatic reaction as in Protocol A (steps 1–3), but use non-radioactive SAM and Norepinephrine as substrate.
-
Termination: Stop reaction by adding 20 µL of 4 M Perchloric Acid (PCA).
-
Clarification: Centrifuge at 10,000 x g for 10 min to precipitate protein.
-
Injection: Inject 20 µL of the supernatant onto the HPLC.
-
Detection: Monitor Epinephrine peak (retention time approx. 5–8 min depending on flow rate).
-
Calculation: Compare peak area of Epinephrine in DCMB-treated samples vs. control.
Data Analysis & Validation
Determining
Plot the fractional activity (
Determining (Mode of Inhibition)
Since DCMB is competitive with respect to the amine substrate:
-
Perform the assay at multiple concentrations of Substrate (e.g., 0.5
to 5 ). -
Repeat this curve at fixed concentrations of DCMB (e.g., 0,
, 2 ). -
Lineweaver-Burk Plot: Plot
vs .-
Competitive Inhibition Signature: The lines will intersect at the Y-axis (
is unchanged), but the slope ( ) increases.
-
-
Cheng-Prusoff Correction:
Expected Results
- : Typically in the low micromolar or high nanomolar range (e.g., 0.1 – 1.0 µM) depending on substrate concentration.
-
Selectivity: DCMB is highly selective for PNMT over related methyltransferases (e.g., COMT), but controls with COMT should be run if tissue homogenates are used.
Troubleshooting
-
High Background (Radioassay): Ensure the Borate buffer pH is > 10.0. If pH is too low, SAM may partially extract into the organic phase.
-
Oxidation (HPLC): If Norepinephrine turns brown/pink, it has oxidized. Always prepare fresh substrate with Metabisulfite or Ascorbate.
References
-
Fuller, R. W., et al. (1973). In vitro and in vivo studies with 2,3-dichloro-a-methylbenzylamine, an inhibitor of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 16(2), 101-104.
-
Grunewald, G. L., et al. (1999). Conformational requirements for the inhibition of phenylethanolamine N-methyltransferase by benzylamines. Journal of Medicinal Chemistry.
-
Borchardt, R. T., et al. (1976). Potential transition state inhibitors of phenylethanolamine N-methyltransferase. Molecular Pharmacology.
-
Culman, J., et al. (1987). A radiometric assay for phenylethanolamine N-methyltransferase and catechol O-methyltransferase in a single tissue sample.[4] Analytical Biochemistry, 164(2), 345-354.[4]
-
Park, S., et al. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Journal of the American Chemical Society.[5][6]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Inhibition by lead of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A radiometric assay for phenylethanolamine N-methyltransferase and catechol O-methyltransferase in a single tissue sample: application to rat hypothalamic nuclei, pineal gland, and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aps.anl.gov [aps.anl.gov]
Troubleshooting & Optimization
Technical Support Hub: Crystallization & Purification of 1-(2,3-Dichlorophenyl)ethanamine
Executive Summary & Compound Profile
1-(2,3-Dichlorophenyl)ethanamine is a critical chiral building block used in the synthesis of CNS-active agents (e.g., Dasotraline analogs). Purification of this compound presents two distinct challenges:
-
Regioisomeric Impurity: Removal of the 2,4-dichloro and 3,4-dichloro isomers formed during non-selective chlorination or Friedel-Crafts acylation steps.
-
Enantiomeric Purity: Separation of the (S)- or (R)-enantiomer from the racemate.
This guide provides a self-validating workflow for purifying the crude amine via Hydrochloric Acid (HCl) salt formation (for chemical purity) and Diastereomeric Crystallization (for optical resolution).
Module A: Chemical Purification (HCl Salt Formation)
Objective: Reject regioisomers (2,4-dichloro analogs) and non-basic impurities. Mechanism: The 2,3-dichloro substitution pattern creates a "steric pocket" that disrupts crystal packing less than the 2,4-isomer in specific lattice structures. We exploit this by forming the HCl salt in a semi-polar solvent where the 2,3-isomer crystallizes preferentially.
Experimental Protocol: HCl Salt Crystallization
| Parameter | Specification | Rationale |
| Solvent System | Isopropanol (IPA) + Ethyl Acetate (1:3 v/v) | IPA solubilizes the salt at high temps; EtOAc acts as an antisolvent to drive yield while keeping impurities in mother liquor. |
| Acid Source | 4M HCl in Dioxane or IPA | Anhydrous acid prevents the formation of hydrates which can trap impurities. |
| Temperature Profile | 65°C | Slow cooling prevents "oiling out" (Liquid-Liquid Phase Separation). |
Step-by-Step Workflow:
-
Dissolution: Dissolve 10g of crude free base in 30 mL of Ethyl Acetate at 25°C.
-
Filtration: Filter through a 0.45
m PTFE membrane to remove insoluble inorganic salts. -
Salt Formation: Add 1.1 equivalents of HCl (in IPA/Dioxane) dropwise while stirring at 0-5°C.
-
Note: If a thick slurry forms immediately, heat to 65°C until dissolved.
-
-
Crystallization: If dissolved at 65°C, cool to 20°C over 4 hours.
-
Isolation: Filter the white solid. Wash with cold Ethyl Acetate.
Module B: Optical Resolution (Enantiomeric Purification)
Objective: Isolate the (S)-enantiomer (typical target) from the racemate. Resolving Agent: L-(+)-Tartaric Acid or N-Acetyl-L-leucine . Mechanism: The (S)-amine/L-acid salt forms a diastereomer with lower solubility than the (R)-amine/L-acid salt, allowing it to crystallize out.
Visualizing the Resolution Workflow
Figure 1: Diastereomeric resolution workflow targeting the (S)-enantiomer using Tartaric Acid.
Troubleshooting Guide (The "Why is this failing?" Section)
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptoms: As the solution cools, you see oily droplets on the flask walls or a biphasic liquid mixture instead of white crystals. Root Cause: The system has entered the Liquid-Liquid Phase Separation (LLPS) region (metastable) before crossing the solubility curve. This is common with amine salts in water-miscible solvents.
Corrective Action:
-
Reheat the mixture until the oil redissolves (clear solution).
-
Seed at the Cloud Point: As you cool, the moment you see the faintest turbidity (cloud point), add 0.1% w/w pure seed crystals.
-
Reduce Cooling Rate: Slow the cooling to 0.1°C/min. This allows the oil droplets to nucleate into crystals rather than coalescing.
-
Change Solvent: Switch from Methanol/Water to Ethanol/Isopropyl Ether . The lower polarity of the ether reduces the tendency to oil out.
Issue 2: Low Enantiomeric Excess (ee) after Resolution
Symptoms: The isolated salt has an ee of only 60-70%. Root Cause: "Entrainment" of the wrong diastereomer. The crystal growth was too fast, trapping the unwanted isomer in the lattice.
Corrective Action:
-
The "Swish" Technique: Do not fully dissolve the solid for recrystallization. Instead, slurry the solid in refluxing methanol for 1 hour. This dissolves the surface impurities (the more soluble unwanted diastereomer) while keeping the pure crystal core intact.
-
Stoichiometry Check: Ensure you are using 0.5 equivalents of the resolving agent (Tartaric acid) relative to the racemic amine. Using 1.0 equivalent forces both enantiomers to form salts, reducing selectivity.
Frequently Asked Questions (FAQ)
Q1: Can I use spontaneous resolution (without a resolving agent)? Answer: Unlikely. 1-(2,3-Dichlorophenyl)ethanamine HCl usually crystallizes as a racemic compound (where both enantiomers coexist in the same unit cell) rather than a conglomerate. You must use a chiral resolving agent (Tartaric acid, Mandelic acid) to break the symmetry.
Q2: How do I remove the 2,4-dichloro isomer if it persists after crystallization? Answer: If the 2,4-isomer is >5%, crystallization alone is inefficient. Perform a Salicylaldehyde derivatization . React the crude amine with salicylaldehyde to form the imine. The 2,3-dichloro imine often has vastly different solubility properties than the 2,4-analog. Crystallize the imine, then hydrolyze back to the amine.
Q3: My salt is hygroscopic. How do I dry it? Answer: Dichloro-phenethylamines salts can be hygroscopic. Dry in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) . Do not use heat alone, as the salt may melt or discolor.
References & Validation
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for amine resolution mechanisms).
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Specific data on tartaric acid resolutions of 1-arylalkylamines).
-
Patent Context: Processes for the preparation of (S)-1-(2,3-dichlorophenyl)ethylamine. (General reference to standard industrial protocols for Dasotraline intermediates, validating the use of Tartaric acid and Mandelic acid).
-
BenchChem Technical Data. Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. (Analogous dichloro-aniline purification protocols).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-(2,3-Dichlorophenyl)ethanamine before handling.
optimizing reaction yield for 1-(2,3-Dichlorophenyl)ethanamine synthesis
Technical Support Center: Reaction Optimization Guide Subject: Synthesis of 1-(2,3-Dichlorophenyl)ethanamine (CAS: 107496-54-8) Ticket ID: OPT-23DC-YIELD Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 1-(2,3-Dichlorophenyl)ethanamine presents two distinct challenges that distinguish it from standard reductive aminations:
-
Steric Hindrance: The ortho-chlorine at the 2-position creates significant steric bulk around the carbonyl carbon of 2,3-dichloroacetophenone, severely retarding imine formation.
-
Chemoselectivity (Dechlorination): The aryl chloride bonds are labile under standard catalytic hydrogenation conditions (Pd/C, H2), leading to the formation of dechlorinated byproducts (e.g., 1-phenylethanamine).
This guide prioritizes a Titanium(IV)-mediated reductive amination protocol which solves the steric issue while avoiding the metal-catalyzed dechlorination risks.
Module 1: The "Gold Standard" Protocol
Recommended for maximum yield and purity.
Standard reductive amination (using only NH₄OAc and NaBH₃CN) often stalls at 40-50% conversion for this substrate due to the 2,3-dichloro steric clash. We recommend using Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid activator and water scavenger.
Optimized Workflow
| Step | Reagent/Condition | Purpose | Critical Parameter |
| 1. Activation | 2,3-Dichloroacetophenone (1.0 eq) + Ti(OiPr)₄ (2.0 eq) | Activates carbonyl; scavenges water to drive equilibrium. | Anhydrous conditions are vital. Use dry THF. |
| 2. Amine Source | NH₃ in MeOH (7N, 5.0 eq) | Provides nitrogen source.[1] | Add after mixing ketone and Ti(OiPr)₄. |
| 3. Imine Formation | Stir at 25–40°C for 6–12 hours. | Allows sterically hindered imine to form. | Monitor by TLC/GC. Do not reduce until imine is formed. |
| 4. Reduction | NaBH₄ (1.5 eq) | Reduces imine to amine. | Add portion-wise at 0°C to control exotherm. |
| 5. Quench | 2M NH₄OH or Rochelle's Salt | Hydrolyzes Ti-complexes. | Crucial: See "Workup" section to avoid emulsions. |
Module 2: Troubleshooting & FAQs
Issue #1: "I am seeing significant dechlorination (M-35 peaks in MS)."
Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C + H₂) or Transfer Hydrogenation (Pd + Formate). Palladium readily inserts into aryl-chloride bonds, stripping them off.
Resolution:
-
Switch to Hydride Reduction (Recommended): Use the borohydride method in Module 1. It is chemically orthogonal to aryl chlorides.
-
If Hydrogenation is Mandatory:
-
Change Catalyst: Switch from Palladium (Pd) to Platinum on Carbon (Pt/C) or Raney Nickel . Pt is much less active toward Ar-Cl bonds.
-
Catalyst Poisoning: Add Thiophene (0.1 mol%) to the reaction mixture if using Pt/C. This selectively inhibits the active sites responsible for hydrogenolysis (dehalogenation) while allowing C=N reduction.
-
Issue #2: "The reaction turns into a thick white sludge during workup and I lose yield."
Diagnosis: This is the "Titanium Emulsion Nightmare." Ti(OiPr)₄ hydrolyzes to form insoluble titanium hydroxides/oxides that trap your product.
Resolution:
-
The Ammonia Quench: Pour the reaction mixture into 2M NH₄OH (ammonium hydroxide). The ammonia ligands solubilize the titanium, preventing the gel.
-
The Rochelle’s Salt Method: Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2 hours. The tartrate binds Ti into a water-soluble complex, resulting in clear phase separation.
Issue #3: "My conversion is stuck at 60% even after 24 hours."
Diagnosis: Equilibrium limitation. The water generated during imine formation is hydrolyzing the imine back to the ketone.
Resolution:
-
Increase Ti(OiPr)₄: Ensure you are using at least 2.0 equivalents . It acts as the desiccant.
-
Concentration: Run the reaction at a higher concentration (0.5M - 1.0M). Dilute reactions favor hydrolysis.
Module 3: Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired pathway and the common failure modes (Hydrolysis and Dechlorination).
Figure 1: Reaction pathway showing the critical role of Titanium in driving the equilibrium forward and the risk of dechlorination if Palladium catalysts are used.
Module 4: Comparative Reduction Methods
| Method | Yield Potential | Risk Profile | Notes |
| Ti(OiPr)₄ / NaBH₄ | High (85-95%) | Low | Best balance of yield and chemoselectivity. Handles sterics well. |
| Leuckart-Wallach | Moderate (50-65%) | Moderate | Requires high heat (180°C). Harsh conditions may degrade the dichloro-ring. |
| Pd/C Hydrogenation | Low (<30%) | Critical | NOT RECOMMENDED. High risk of dechlorination (stripping Cl). |
| Pt/C Hydrogenation | Moderate (60-75%) | Low-Medium | Safer than Pd, but requires specialized catalyst handling. |
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (1995), 1351-1358.
-
Ramanathan, A., & Jimenez, L. S. "Reductive Dehalogenation of Aryl Bromides and Chlorides."[3][4] Synthesis, 2010(02), 217-220.[3][4] (Demonstrates the lability of Ar-Cl bonds under Pd/C conditions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
troubleshooting common side reactions in 1-(2,3-Dichlorophenyl)ethanamine synthesis
This technical guide addresses the synthesis and troubleshooting of 1-(2,3-Dichlorophenyl)ethanamine (also known as 1-(2,3-dichlorophenyl)ethylamine).[1] It focuses on the Reductive Amination of 2,3-dichloroacetophenone, the most prevalent laboratory and industrial route, while addressing the specific challenges posed by the electron-withdrawing chlorine substituents.
Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 1-(2,3-Dichlorophenyl)ethanamine (CAS: 39226-94-3)[1]
Reaction Pathway & Critical Failure Points[2][3]
Before troubleshooting, visualize the reaction network. The synthesis is a competition between imine formation, direct ketone reduction, and hydrodehalogenation.[1]
Figure 1: Reaction network showing the target pathway (Green) versus competitive side reactions (Red).[1]
Troubleshooting Guide (Q&A)
Issue 1: "I am detecting significant amounts of des-chloro (dechlorinated) byproducts."
Diagnosis: Hydrodehalogenation.[1] The chlorine atoms at the 2,3-positions are susceptible to oxidative addition by transition metals, particularly Palladium (Pd), under hydrogenation conditions.[1] This leads to the replacement of Chlorine with Hydrogen.
Corrective Actions:
-
Switch Catalyst: If using catalytic hydrogenation, do not use Pd/C . Palladium is notorious for cleaving Ar-Cl bonds.
-
Alternative: Use Pt/C (Platinum on Carbon) or Raney Nickel .[1] Platinum is far less active toward aryl chlorides than palladium.[1]
-
Poisoning:[2] If you must use Pd, add a catalyst poison such as thiophene or sulfide to attenuate the catalyst's activity, though this often slows the imine reduction as well.
-
-
Change Reductant: Move away from heterogeneous hydrogenation entirely.
-
Recommended: Use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) .[1] These hydride reagents are chemoselective for the imine and will not touch the aryl chloride ring.
-
Issue 2: "The reaction yields a large amount of alcohol (1-(2,3-dichlorophenyl)ethanol) instead of the amine."
Diagnosis: Direct Ketone Reduction.[1][3][4] The reducing agent is attacking the ketone carbonyl before it has converted to the imine. This is common because the electron-withdrawing chlorines make the ketone carbonyl highly electrophilic.
Corrective Actions:
-
Pre-formation of Imine: Do not add the reducing agent immediately. Stir the ketone with the ammonium source (e.g., Ammonium Acetate) for 1–2 hours first.
-
Drying Agents: Add activated 3Å Molecular Sieves or Ti(OiPr)₄ (Titanium Isopropoxide) to the reaction.[1] This scavenges the water produced during imine formation, driving the equilibrium toward the imine.
-
Note: If using Ti(OiPr)₄, use NaBH₄ as the reductant in a subsequent step.[1]
-
-
pH Control: If using NaBH₃CN, ensure the pH is maintained at 6–7 . At this pH, the imine protonates (becoming more electrophilic and easier to reduce), but the ketone does not.[1] Lower pH (<5) risks hydrolyzing the imine back to the ketone; higher pH (>8) slows the reduction too much.
Issue 3: "I am isolating the secondary amine (dimer) rather than the primary amine."
Diagnosis: Over-alkylation (Reductive Amination Cascade).[1] The newly formed primary amine is more nucleophilic than ammonia. It reacts with the intermediate imine (or remaining ketone) to form a secondary amine.[5]
Corrective Actions:
-
Ammonia Overload: You are likely using a stoichiometric amount of ammonia. You must use a large excess (10–20 equivalents) of Ammonium Acetate (NH₄OAc) or Ammonia in Methanol.[1] This statistically favors the attack of ammonia over the amine product.
-
Dilution: Run the reaction at a lower concentration (e.g., 0.1 M). High concentrations favor bimolecular reactions (dimerization).
Optimized Experimental Protocol
Method: Reductive Amination using NaBH₃CN (Hydride Route) Selected to minimize dechlorination and equipment requirements.[1]
Reagents:
-
2,3-Dichloroacetophenone (1.0 eq)[1]
-
Ammonium Acetate (15.0 eq) - Excess is critical[1]
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)[1]
-
Solvent: Methanol (Anhydrous)[1]
-
Additive: 3Å Molecular Sieves (Optional but recommended)
Step-by-Step:
-
Imine Formation: In a dry round-bottom flask, dissolve 2,3-Dichloroacetophenone (10 mmol) in Methanol (50 mL). Add Ammonium Acetate (150 mmol) and activated 3Å Molecular Sieves .
-
Checkpoint: Stir at room temperature for 2 hours. The solution may turn slightly yellow/orange, indicating imine formation.
-
-
Reduction: Cool the mixture to 0°C. Carefully add NaBH₃CN (15 mmol) in portions.
-
Tech Note: NaBH₃CN is toxic; handle in a fume hood. Do not use strong acid during workup to avoid HCN generation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS.[6]
-
Success Indicator: Disappearance of the ketone peak.
-
-
Workup (Critical for Purity):
-
Acidify with 1M HCl to pH ~2 (Caution: perform in hood). Wash with Ethyl Acetate (removes non-basic impurities like alcohols).[1] Discard the organic layer.
-
Basify the aqueous layer with 6M NaOH to pH >12. The amine will oil out.
-
Extract the aqueous layer with Dichloromethane (DCM) (3x).[1][8]
-
Dry combined organics over Na₂SO₄ and concentrate.[1]
Reagent Comparison Table
| Reagent System | Dechlorination Risk | Alcohol Risk | Scalability | Notes |
| H₂ / Pd/C | High | Low | High | Avoid. Rapidly strips Cl atoms. |
| H₂ / Pt/C | Low | Low | High | Good for scale-up. Requires high pressure vessel.[1] |
| NaBH₃CN / NH₄OAc | Zero | Medium | Medium | Best for Lab Scale. Selective, no autoclave needed.[1] |
| Leuckart (HCOONH₄) | Zero | Low | High | Requires high temp (160°C+).[1] Harsh conditions. |
| Ti(OiPr)₄ / NaBH₄ | Zero | Very Low | Low | Excellent for difficult substrates; Ti removal can be messy.[1] |
References
-
Reductive Amination Overview: Abdel-Magid, A. F., & Carson, K. G. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Dechlorination Prevention: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on catalyst selection for halo-aromatics).
-
Titanium Isopropoxide Method: Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]
-
Leuckart Reaction Specifics: Carlson, R., et al. (1993).[1] "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction." Acta Chemica Scandinavica, 47, 1046-1049. Link
Sources
- 1. Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Reductive Chlorination and Bromination of Ketones via Trityl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
challenges in the scale-up production of 1-(2,3-Dichlorophenyl)ethanamine
Technical Support Center: Scale-Up Production of 1-(2,3-Dichlorophenyl)ethanamine
Welcome to the Process Chemistry Support Hub. Ticket ID: #SC-23-DCP-EA Assigned Specialist: Senior Application Scientist, Chiral Chemistries Division Status: Open Subject: Troubleshooting Scale-Up Anomalies for 1-(2,3-Dichlorophenyl)ethanamine
Executive Summary
Scaling up 1-(2,3-Dichlorophenyl)ethanamine (DCP-EA) presents a unique "perfect storm" of challenges. You are dealing with a sterically hindered ortho-substituted aromatic ring, electron-withdrawing chlorine atoms that deactivate the carbonyl carbon toward nucleophilic attack, and the high risk of hydrodechlorination (loss of Cl atoms) during catalytic steps.
This guide moves beyond standard textbook protocols to address the specific failure modes observed in pilot-plant environments.
Module 1: Synthetic Route Selection & Strategy
Before troubleshooting specific reactions, verify that your chosen route aligns with your purity requirements. The presence of the 2,3-dichloro motif dictates the survival of the halogen atoms.
Decision Matrix: Chemical vs. Enzymatic
Figure 1: Strategic decision tree for selecting the synthesis methodology based on stereochemical requirements.
Module 2: Troubleshooting Chemical Synthesis (Reductive Amination)
Context: The most common route involves condensing 2,3-dichloroacetophenone with ammonia (or an ammonium salt) and reducing the intermediate imine.
Critical Issue 1: "My product contains significant des-chloro impurities (1-phenylethanamine derivatives)."
Diagnosis: Hydrodechlorination. The 2,3-dichloro substitution pattern is electronically labile. If you are using catalytic hydrogenation (e.g., Pd/C under H2), the catalyst will oxidatively add into the C-Cl bond, stripping the chlorine before reducing the imine.
Corrective Protocol:
-
Switch Catalysts: Abandon Palladium (Pd/C). It is too active for aryl chlorides.
-
Alternative A:Pt/C (Platinum on Carbon) sulfided. The sulfur poisons the catalyst sufficiently to prevent C-Cl bond insertion while allowing C=N reduction.
-
Alternative B:Raney Nickel . Requires careful handling but is generally less prone to dehalogenation under mild pressures.
-
-
Chemical Reduction (Preferred for <10kg scale): Use Sodium Triacetoxyborohydride (STAB) or Titanium(IV) isopropoxide / NaBH4 .
-
Why: Ti(OiPr)4 acts as a Lewis acid to force imine formation (overcoming the steric hindrance of the 2-Cl group) and NaBH4 reduces the imine chemoselectively without touching the aryl chlorides.
-
Critical Issue 2: "Conversion is stalling at 60-70%."
Diagnosis: Steric Hindrance & Water Equilibrium. The chlorine atom at the 2-position (ortho) creates significant steric bulk, shielding the carbonyl carbon. Additionally, water generated during imine formation drives the equilibrium back to the ketone.
Corrective Protocol:
-
Dehydrating Agents: You must remove water. For Ti(OiPr)4 mediated reactions, the titanium species scavenges water. For standard conditions, add molecular sieves (3Å or 4Å) directly to the reactor.
-
Temperature Profile:
-
Step 1 (Imine Formation): Heat to 40-50°C for 6-12 hours.
-
Step 2 (Reduction): Cool to 0°C before adding the hydride source to prevent runaway exotherms, then warm to RT.
-
Module 3: Troubleshooting Biocatalysis (Transaminases)
Context: Using ω-transaminases to convert 2,3-dichloroacetophenone directly to the chiral amine.
Critical Issue 3: "The enzyme activity drops to zero after 2 hours."
Diagnosis: Product Inhibition & Solvent Toxicity. The product, 1-(2,3-dichlorophenyl)ethanamine, is toxic to many wild-type transaminases. Furthermore, the ketone substrate has poor water solubility, tempting operators to use too much organic cosolvent (DMSO/MeOH), which denatures the enzyme.
Corrective Protocol:
-
Two-Phase System: Use a biphasic system (e.g., MTBE/Buffer). The substrate and product reside largely in the organic phase, protecting the enzyme in the aqueous phase.
-
In-Situ Product Removal (ISPR):
-
Add a scavenger resin (e.g., Amberlite) that selectively binds the amine product as it forms, shifting the equilibrium forward and reducing toxicity.
-
Data Comparison: Chemical vs. Enzymatic Performance
| Parameter | Chemical (Ti/NaBH4) | Enzymatic (ω-TA) |
| Conversion | >95% | 80-90% (equilibrium limited) |
| ee (Enantioselectivity) | 0% (Racemic) | >99% (R or S) |
| Impurity Profile | Dechlorinated byproducts | Clean (no side reactions) |
| Scale-Up Hazard | H2 gas / Exotherms | Emulsions / Filtration |
Module 4: Downstream Processing & Resolution
If you produced the racemic amine chemically, you must resolve it.
Critical Issue 4: "Crystallization of the diastereomeric salt is yielding an oil/gum, not crystals."
Diagnosis: Impurity interference or incorrect solvent polarity. The 2,3-dichloro group makes the molecule lipophilic, interfering with salt lattice formation in standard aqueous alcohols.
Corrective Protocol:
-
Resolving Agent: Use (L)-Tartaric Acid or (D)-Mandelic Acid . Tartrates often form robust conglomerates.
-
Solvent Switch: Move away from pure Ethanol.
-
Recommendation: Use Ethanol/Water (95:5) or Isopropanol . The slight water content is crucial for forming the hydrate crystal lattice, which is often more stable than the anhydrous salt.
-
-
Seeding: This compound is notorious for supersaturation. You must seed the reactor with authentic crystals at the cloud point.
Workflow: Chiral Resolution Logic
Figure 2: Workflow for the classical optical resolution of the racemic amine using tartaric acid.
References
-
Reductive Amination Mechanisms & Borohydride Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]
-
Prevention of Hydrodechlorination in Aromatic Chlorides: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Foundational text on Pt/C vs Pd/C selectivity for halo-aromatics). Note: See also catalytic screening protocols in: Organic Process Research & Development 2002, 6, 4, 405–406. [Link]
-
Transaminase Biocatalysis for Chiral Amines: Truppo, M. D., et al. "Efficient production of chiral amines using a transaminase."[2] Organic Process Research & Development, 2010. Specific context on acetophenone derivatives. [Link]
-
Chiral Resolution of Halogenated Phenylethylamines: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (Reference for Tartaric acid applicability to chloro-alpha-methylbenzylamines). [Link]
Disclaimer: This guide is for research and development purposes. All scale-up activities involving hazardous reagents (hydrides, pressurized hydrogen) must undergo a rigorous Process Safety Management (PSM) review.
Sources
improving the purity of 1-(2,3-Dichlorophenyl)ethanamine via column chromatography
Case ID: PUR-23DCPE-001 Subject: Resolving Tailing & Improving Purity via Column Chromatography Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "I am experiencing severe tailing and poor resolution when purifying 1-(2,3-Dichlorophenyl)ethanamine on silica gel. How do I improve purity?"
Technical Assessment:
The target molecule, 1-(2,3-Dichlorophenyl)ethanamine (also known as 2,3-dichloro-α-methylbenzylamine), presents a classic chromatographic challenge. While the 2,3-dichloro substitution increases lipophilicity, the primary amine moiety (
The "tailing" you observe is not a solubility issue; it is a chemical interaction . The basic amine protons undergo ion-exchange interactions with the acidic silanol groups (
This guide provides three tiered protocols to neutralize this interaction and achieve pharmaceutical-grade purity.
Troubleshooting: The "Silanol Trap" & Solutions
The Mechanism of Failure
Standard silica gel is acidic.[1] When your amine passes through, it protonates (
Visualizing the Solution
The following diagram illustrates the "Silanol Blockade" strategy using a basic modifier (Triethylamine or Ammonia).
Figure 1: Mechanism of amine tailing suppression. The modifier saturates acidic sites, allowing the target amine to elute freely.
Experimental Protocols
Protocol A: Mobile Phase Modification (Standard)
Best for: Routine purification of crude mixtures < 5g.
The "Golden Solvent" System:
Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (
-
Preparation: Prepare a stock solution of DCM:MeOH (9:1).
-
Modifier Addition: Add 1% concentrated aqueous ammonium hydroxide (
) to the mobile phase.-
Note: Shake vigorously. You are creating a suspension of water/ammonia in DCM. It may look slightly cloudy; this is normal.
-
-
Equilibration: Flush the column with 3 CV (Column Volumes) of the mobile phase before loading your sample. This "primes" the silica with ammonia.
-
Elution: Run isocratic or a shallow gradient (e.g., 0% to 10% MeOH in DCM, maintaining 1%
throughout).
Protocol B: The "TEA Pre-Treatment" (High Purity)
Best for: Difficult separations where ammonia causes solubility issues or if using Hexane/Ethyl Acetate.
-
Slurry Packing: Slurry your silica gel in Hexane containing 5% Triethylamine (TEA) .
-
The Flush: Pour the slurry into the column and flush with 2 CV of Hexane/TEA.
-
The Wash: Flush with 2 CV of pure Hexane (to remove excess free TEA).
-
Run: Load your sample and run your standard Hexane/Ethyl Acetate gradient. The silica surface is now "capped" with TEA, but your mobile phase remains neutral, preventing basicity-induced degradation of sensitive impurities.
Protocol C: Alternative Stationary Phases (When Silica Fails)
If Protocols A and B fail, the surface chemistry must be changed.
| Stationary Phase | Why use it? | Recommended Solvent System |
| Amine-Functionalized Silica (KP-NH) | Surface is already basic. No modifiers needed. Higher loading capacity. | Hexane / Ethyl Acetate (0–100%) |
| Basic Alumina | Naturally basic surface. Zero tailing for amines. | DCM / MeOH (98:[2]2) or Hexane / EtOAc |
| Reverse Phase (C18) | Separates based on hydrophobicity, not polarity. | Water (0.1% TFA) / Acetonitrile (0.1% TFA) |
Critical Note on C18: If using Reverse Phase, the amine will be protonated (ionized) by the TFA buffer. It will elute early (solvent front). To retain it, use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep the amine neutral and hydrophobic.
Impurity Profiling & Rf Data
Understanding what you are separating is as important as how you separate it. In the synthesis of 1-(2,3-Dichlorophenyl)ethanamine (likely via reductive amination of 2,3-dichloroacetophenone), these are the common species:
| Component | Structure / Nature | Polarity | Est.[3][4][5] Rf (DCM/MeOH 9:1 + 1% NH3) |
| Starting Material | 1-(2,3-Dichlorophenyl)ethanone | Neutral / Non-polar | 0.85 (High) |
| Intermediate | Imine (Schiff Base) | Neutral / Unstable | 0.60 (Decomposes on silica) |
| Target Product | 1-(2,3-Dichlorophenyl)ethanamine | Basic / Polar | 0.35 – 0.45 |
| Dimer Impurity | Secondary Amine (Bis-alkylated) | Basic / Lipophilic | 0.50 – 0.60 |
| Over-reduction | 1-(2,3-Dichlorophenyl)ethanol | Polar / Neutral | 0.40 (Close to product!) |
Technical Tip: The alcohol impurity (from ketone reduction) is the hardest to remove. It runs very close to the amine.
-
Solution: Use Protocol B (Hexane/EtOAc) . The alcohol interacts differently with the TEA-blocked silica than the amine does, often providing better resolution than DCM/MeOH.
Decision Matrix: Workflow Optimization
Use this logic flow to select the correct method for your specific batch size and purity requirement.
Figure 2: Purification strategy decision tree based on scale and resolution success.
Frequently Asked Questions (FAQ)
Q: Can I store the purified amine as a free base?
A: It is not recommended. Primary benzylic amines absorb
Q: Why does my column crack when using DCM/MeOH/Ammonia? A: The mixing of Methanol and DCM is endothermic (gets cold), but the adsorption of ammonia on silica is exothermic (gets hot). This thermal stress releases gas bubbles.
-
Fix: Pre-mix your solvent system and let it degas/equilibrate to room temperature before pouring it into the column.
Q: I see two spots on TLC but they merge on the column. Why? A: This is likely the "concentration overload" effect. Amines have non-linear adsorption isotherms (Langmuir type). At high concentrations (preparative scale), the "front" of the band moves faster than the "tail," causing band broadening.
-
Fix: Switch to Amine-functionalized silica (KP-NH) .[2] It has a linear isotherm for amines, allowing higher loading with tighter bands [1].
References
-
Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Phenomenex. (2024). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Teledyne ISCO. (2018). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Amine Synthesis by Reductive Amination.[5][6] Retrieved from [Link]
Sources
resolving issues with incomplete reduction in reductive amination synthesis
Topic: Resolving Incomplete Reduction in Reductive Amination Synthesis Audience: Senior Chemists, Process Development Scientists Status: Active Guide
Introduction
Reductive amination is a cornerstone of medicinal chemistry, yet "incomplete reduction" is a frequent, misdiagnosed failure mode. Often, the reaction hasn't failed at the reduction step; it has failed to form the intermediate imine, or the product is sequestered in a stable boron complex during workup.
This guide moves beyond basic textbook definitions to address the kinetic and thermodynamic barriers that cause stalled reactions. It is structured as a diagnostic triage system.
Module 1: Diagnostic Triage
The Core Question: Is your reaction stalling because the imine didn't form, or because the hydride source is ineffective?
Visual Diagnostic Logic
Use this decision tree to pinpoint the failure mode before altering reagents.
Figure 1: Diagnostic logic flow for identifying the root cause of incomplete reductive amination.
Module 2: The Equilibrium Barrier (Imine Formation)
Symptom: Starting material (carbonyl) persists despite long reaction times. Root Cause: Water byproduct hydrolysis or steric hindrance prevents imine accumulation.
Q: Why is my ketone not converting to the imine, even with excess amine?
A: In standard conditions, imine formation is an equilibrium process. If the ketone is sterically hindered or electron-rich, the equilibrium constant (
Technical Solution: The Titanium(IV) Isopropoxide Protocol
For difficult substrates,
Protocol:
Mediated Reductive Amination
Recommended for: Hindered ketones, electron-deficient amines.
-
Imine Formation (Neat or Concentrated):
-
Combine Ketone (1.0 equiv) and Amine (1.2 equiv) in a vial.
-
Add
(1.25 – 1.5 equiv) neat (without solvent) or in minimal dry THF. -
Note: The mixture will become viscous. Stir at RT for 4–6 hours (or 60°C for 2 hours if highly hindered).
-
Checkpoint: Monitor by NMR.[1] You should see complete disappearance of the carbonyl signal.
-
-
Reduction (In Situ):
-
Dilute the viscous mixture with Ethanol (absolute) or THF.
-
Add NaBH4 (1.5 equiv) cautiously (exothermic).
-
Stir for 2–4 hours.
-
-
Workup (Critical):
-
Quench with 1N NaOH or aqueous ammonia to precipitate titanium salts (
). -
Filter through Celite (the precipitate is sticky). Wash the cake thoroughly with EtOAc.
-
Mechanism Note: The titanium species coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously reacting with generated water to form stable Ti-hydroxides, driving the equilibrium forward [1].
Module 3: The Hydride Transfer (Reducing Agent Selection)
Symptom: Imine is formed (visible by LCMS/NMR), but reduction to amine is slow or stalls. Root Cause: Mismatched pH or reducing agent strength.
Comparative Data: Selecting the Right Hydride
| Feature | STAB (Na(OAc)3BH) | NaBH3CN (Sodium Cyanoborohydride) | NaBH4 (Sodium Borohydride) |
| Selectivity | High. Reduces imines much faster than ketones/aldehydes. | High (pH dependent). Requires pH 6–7 for selectivity.[2] | Low. Reduces aldehydes/ketones rapidly. |
| Standard Solvent | DCE, DCM, THF (Aprotic). | MeOH, EtOH (Protic).[3] | MeOH, EtOH.[3] |
| Acidity Requirement | Often requires AcOH (1–2 equiv) to catalyze.[2] | Requires pH maintenance (pH 6) to activate imine. | Basic conditions preferred to stabilize reagent. |
| Toxicity | Low (relative to cyanide).[4] | High (Generates HCN/Cyanide). | Low. |
| Best Use Case | General Purpose. One-pot reactions for most substrates.[4] | Acid-Sensitive Groups. When pH control is vital.[2] | Two-Step. Pre-form imine, then reduce. |
Q: I am using STAB in Methanol and the reaction is messy. Why?
A: STAB undergoes rapid solvolysis (decomposition) in methanol.
-
Corrective Action: Switch solvent to 1,2-Dichloroethane (DCE) or THF . If solubility is an issue in DCE, use THF.
-
Proton Source: STAB requires a proton source to activate the imine. Add 1.0–2.0 equivalents of Acetic Acid (AcOH).[2] The active species is often the protonated iminium ion, which STAB reduces selectively [2].
Module 4: The Isolation Trap (Boron-Amine Complexes)
Symptom: LCMS shows perfect conversion to product, but isolated yield is <30%. Root Cause: Boron species (from STAB or NaBH3CN) form stable Lewis acid-base adducts with the resulting amine product. These complexes are often soluble in organic solvents but do not behave like free amines, or they remain in the aqueous phase during extraction.
Q: How do I break the Boron-Amine complex?
A: You must destroy the B-N bond during the quench. Simple water/bicarb washes are often insufficient.
Protocol: Breaking the Complex
Choose ONE of the following methods based on your substrate stability:
Method A: The Acidic Methanol Boil (Robust Substrates)
-
Quench reaction with MeOH.
-
Add excess HCl (e.g., 1M in ether or concentrated aqueous) or Acetyl Chloride.
-
Heat to reflux for 30–60 minutes.
-
Concentrate to dryness. The residue is the Amine-HCl salt.
-
Optional: Free-base with NaOH/DCM extraction if needed.
Method B: The Basic Oxidative Workup (Standard)
-
Quench the reaction mixture with aqueous Sodium Potassium Tartrate (Rochelle's Salt) or 10% aqueous Na2CO3 .
-
Stir vigorously for >1 hour. The layers must clarify.
-
If stubborn, use an oxidative quench: Add 10% NaOH followed by dropwise addition of
(Caution: Exothermic) to oxidize boron species to borates, which wash away [3].
Visualizing the Mechanism: STAB Selectivity
Understanding why STAB is selective helps in troubleshooting pH issues. It relies on the rapid reduction of the protonated iminium ion compared to the neutral carbonyl.
Figure 2: The role of acid catalysis in STAB reductions. Without acid (AcOH), the imine remains neutral and reduction is kinetically slow.
References
-
Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5]
-
Abdel-Magid, A. F., et al. (1996).[2][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Borch, R. F., et al. (1971).[2] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. interchim.fr [interchim.fr]
Validation & Comparative
Technical Comparison: 1-(2,3-Dichlorophenyl)ethanamine vs. 1-(2,4-Dichlorophenyl)ethanamine
Executive Summary
This guide provides a technical analysis of two isomeric chiral building blocks: 1-(2,3-dichlorophenyl)ethanamine (2,3-DPEA) and 1-(2,4-dichlorophenyl)ethanamine (2,4-DPEA). While they share the same molecular formula (
-
1-(2,3-Dichlorophenyl)ethanamine: Characterized by high steric hindrance ("ortho-meta" crowding). Biologically significant as a PNMT (Phenylethanolamine N-methyltransferase) inhibitor (Code: LY78335), impacting adrenaline biosynthesis.[1]
-
1-(2,4-Dichlorophenyl)ethanamine: Characterized by a more accessible "ortho-para" substitution pattern. Widely utilized as a chiral intermediate for antifungal agents and serotonin reuptake inhibitors, often serving as a benchmark substrate for enzymatic kinetic resolution.
Part 1: Physicochemical Profile
The following table contrasts the fundamental properties. Note the distinct CAS numbers, which are critical for procurement and regulatory compliance.
| Property | 1-(2,3-Dichlorophenyl)ethanamine | 1-(2,4-Dichlorophenyl)ethanamine |
| Structure Type | ||
| CAS (Racemic) | 39226-94-3 | 89981-75-9 |
| CAS (R-Isomer) | Not widely listed | 133773-29-2 |
| Molecular Weight | 190.07 g/mol | 190.07 g/mol |
| pKa (Predicted) | ~8.80 (Slightly lower basicity due to inductive effect of closer Cl) | ~9.05 |
| Boiling Point | 128-130°C (0.5 Torr) | 115-120°C (0.5 Torr) |
| Steric Profile | High: 3-Cl blocks rotation and enzymatic access. | Moderate: 4-Cl is distal; 2-Cl provides standard ortho-effect. |
| Key Biological Role | PNMT Inhibitor (Adrenaline pathway) | Antifungal / SSRI Pharmacophore |
Part 2: Synthetic Accessibility & Enzymatic Resolution
The synthesis of both isomers typically proceeds via reductive amination of the corresponding acetophenones. However, the kinetic resolution —the process of separating enantiomers using biocatalysts—reveals the critical difference in their performance.
The "Steric Wall" Effect
In biocatalysis, particularly with Candida antarctica Lipase B (CAL-B) , the 2,4-isomer is generally resolved with higher enantioselectivity (
-
2,4-DPEA: The enzyme's active site accommodates the 2-Cl substituent, while the 4-Cl extends into the solvent pocket, causing minimal clash.
-
2,3-DPEA: The 3-Cl substituent creates a "steric wall" that clashes with the hydrophobic tunnel of the lipase, often requiring higher enzyme loading or engineered variants for successful resolution.
Workflow Visualization
The following diagram illustrates the comparative workflow for synthesizing and resolving these amines.
Figure 1: Comparative Chemoenzymatic Workflow. Note the divergence in efficiency during the Kinetic Resolution step due to steric hindrance at the 3-position.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the 2,4-isomer , which serves as the robust model. Modifications for the 2,3-isomer are noted in the "Critical Adjustments" section.
Protocol A: Chemoenzymatic Kinetic Resolution (Standardized)
Objective: Isolate (S)-1-(2,4-dichlorophenyl)ethanamine with >99% ee.
-
Preparation: Dissolve racemic 1-(2,4-dichlorophenyl)ethanamine (10 mmol) in dry ethyl acetate (20 mL). Ethyl acetate acts as both solvent and acyl donor.
-
Catalyst Addition: Add CAL-B (Novozym 435) (20 mg/mmol substrate).
-
Incubation: Shake at 30°C / 200 rpm.
-
Monitoring: Monitor conversion via GC or HPLC (see Protocol B). The reaction typically reaches 50% conversion (theoretical max for KR) in 4–6 hours for the 2,4-isomer.
-
Workup: Filter off the enzyme. Acidify the filtrate with 1M HCl to extract the unreacted (S)-amine into the aqueous phase. The (R)-acetamide remains in the organic layer.
-
Basification: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover the pure (S)-amine.
Critical Adjustments for 2,3-Isomer:
-
Time: Extend reaction time to 24–48 hours.
-
Temperature: Increase to 40°C-50°C to overcome the activation energy barrier caused by steric hindrance.
-
Acyl Donor: Switch to isopropyl acetate or methoxyacetate (more reactive) to drive the sluggish acylation.
Protocol B: Chiral HPLC Analysis
Objective: Quantify enantiomeric excess (ee).
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 220 nm (Absorption of the dichlorophenyl ring).
-
Expected Retention:
-
(S)-Isomer: ~12 min
-
(R)-Isomer: ~16 min
-
Note: The 2,3-isomer typically shows broader peaks due to slower mass transfer kinetics in the stationary phase pores.
-
Part 4: Biological Implications & SAR
The structural difference dictates the biological target engagement.
PNMT Inhibition (2,3-Dichlorophenyl Specificity)
The 2,3-isomer (specifically the conformationally restricted analogues) is a known inhibitor of Phenylethanolamine N-methyltransferase (PNMT) .
-
Mechanism: PNMT methylates norepinephrine to form epinephrine. The 2,3-dichloro substitution pattern mimics the catechol ring of norepinephrine while blocking the methyl transfer site via steric bulk at the meta (3) position.
-
Relevance: Research into hypertension and adrenergic control.
Antifungal & SSRI Activity (2,4-Dichlorophenyl Specificity)
The 2,4-isomer is the preferred scaffold for antifungal agents (e.g., azoles) and serotonin modulators.
-
Mechanism: The 2,4-dichlorophenyl moiety is a "privileged structure" that fits into the hydrophobic pocket of CYP51 (lanosterol 14
-demethylase) in fungi. -
SAR Insight: The 4-Cl (para) position prevents metabolic oxidation at the most reactive site of the phenyl ring, extending the half-life of the drug, while the 2-Cl twists the ring out of plane, improving binding selectivity.
Figure 2: Structure-Activity Relationship (SAR) Mapping. The 2,3-isomer is defined by steric inhibition, while the 2,4-isomer is defined by metabolic stability and hydrophobic fit.
References
-
Enzymatic Resolution of Amines: Paetzold, J., & Bäckvall, J. E. (2005).[2] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.[2] Link
-
PNMT Inhibition Studies: Fuller, R. W., et al. (1973). Inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry. (Foundational work on 2,3-dichloro-alpha-methylbenzylamine/LY78335).[1] Link
-
Synthesis of 2,4-Dichlorophenyl Analogs: Yoon, S. H., et al. (2023). Synthesis of 1-(2,4-dichlorophenyl)... analogues and their inhibitory activities. Bioorganic & Medicinal Chemistry Letters. Link
-
Lipase Specificity: Gotor-Fernández, V., et al. (2006). Preparation of Chiral Amines via Lipase-Catalyzed Kinetic Resolution. Current Organic Chemistry. Link
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of Dichlorophenyl Ethanamine Analogs
Executive Summary: The Rigidification Paradigm
The 3,4-dichlorophenyl ethanamine scaffold represents a critical case study in medicinal chemistry, illustrating the fine line between neurotoxicity and therapeutic efficacy. In its flexible, open-chain form (e.g., 3,4-Dichloroamphetamine ), the moiety acts as a potent monoamine releaser and selective serotonergic neurotoxin. However, by constraining this pharmacophore into rigid ring systems—such as tetralins (Sertraline) or isoquinolines (Diclofensine) —the mechanism shifts from substrate-driven release to competitive reuptake inhibition.
This guide objectively compares these analogs, providing experimental data and protocols to distinguish "releasers" from "inhibitors" through structural modification.
Part 1: Chemical Space & Design Strategy
The core pharmacophore consists of a phenyl ring substituted with chlorines at the 3 and 4 positions, linked to an amine via a two-carbon chain. The electronic withdrawal of the dichloro-substitution increases lipophilicity and metabolic stability, while the amine position dictates transporter interaction.
The "Conformational Lock" Hypothesis
-
Open Chain (Flexible): The ethylamine side chain can rotate freely. This flexibility allows the molecule to be translocated by the transporter into the presynaptic neuron, where it disrupts VMAT2 and causes massive neurotransmitter release (neurotoxicity).
-
Rigidified (Locked): Incorporating the ethylamine chain into a ring (tetralin or isoquinoline) restricts the phenyl ring's rotation relative to the nitrogen. This steric bulk prevents translocation, forcing the molecule to bind only to the extracellular face of the transporter, acting as a pure Reuptake Inhibitor .
Part 2: Comparative SAR Analysis
The following table synthesizes binding affinity (
Table 1: Comparative Profile of Dichlorophenyl Ethanamine Analogs
| Compound Class | Representative Analog | Structure Type | Primary Mechanism | SERT | DAT | NET | Clinical/Toxicological Status |
| Open Chain | 3,4-DCA (3,4-Dichloroamphetamine) | Flexible Ethanamine | Releaser (SSRA) / Neurotoxin | ~20 - 40 | ~600 | ~100 | Toxic: Causes long-term depletion of 5-HT. |
| Tetralin | Sertraline (Zoloft) | Rigid (Tetrahydronaphthalene) | Inhibitor (SSRI) | 0.19 - 0.48 | ~300 | ~400 | Therapeutic: Approved antidepressant. |
| Isoquinoline | Diclofensine | Rigid (Tetrahydroisoquinoline) | Inhibitor (TRI) | ~15 | ~40 | ~16 | Investigational: Balanced Triple Reuptake Inhibitor. |
| Tropane | RTI-113 | Rigid (Tropane 3-phenyl) | Inhibitor (SDRI) | ~2.5 | 1.1 | >1000 | Research: High potency DAT/SERT probe. |
Key Insight: The addition of the
-methyl group in the open chain series (PhenethylamineAmphetamine) drastically increases potency as a releaser but also increases neurotoxicity. Rigidification (Sertraline) retains the high affinity for SERT but abolishes the releasing capability.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways dictated by the structural rigidity of the analog.
Figure 1: Divergent pharmacological outcomes based on scaffold rigidity. Open chains facilitate translocation and toxicity; rigid rings enforce inhibition and safety.
Part 4: Experimental Protocols
To validate these SAR relationships, the following protocols are standard in the field.
Protocol A: Synthesis of the Open Chain Core (3,4-Dichlorophenethylamine)
Primary Goal: Generate the flexible baseline substrate.
-
Reactants: 3,4-Dichlorobenzaldehyde, Nitromethane, Ammonium Acetate.
-
Henry Reaction: Reflux 3,4-dichlorobenzaldehyde with nitromethane in acetic acid/ammonium acetate to yield 3,4-dichloro-beta-nitrostyrene .
-
Validation: TLC (Hexane/EtOAc 8:2) should show disappearance of aldehyde.
-
-
Reduction: Reduce the nitrostyrene using Lithium Aluminum Hydride (LiAlH
) in dry THF under atmosphere.-
Caution: Exothermic reaction. Add hydride dropwise at 0°C.
-
-
Isolation: Quench with Glauber’s salt, filter, and extract with ether. Acidify with HCl gas to precipitate 3,4-dichlorophenethylamine HCl .
Protocol B: Uptake Inhibition Assay (In Vitro)
Primary Goal: Determine
Materials:
-
HEK-293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands:
Dopamine, Serotonin, Norepinephrine.
Workflow:
-
Preparation: Harvest cells and suspend in Krebs-HEPES buffer (pH 7.4).
-
Incubation:
-
Add 20 µL of test compound (e.g., Sertraline, 3,4-DCA) at varying concentrations (
to M). -
Add 20 µL of radioligand (final concentration 20 nM).
-
Incubate at 37°C for 10 minutes.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot log-concentration vs. % inhibition. Calculate
using non-linear regression (Sigmoidal dose-response).
Part 5: Workflow Visualization
The following diagram outlines the logical flow for evaluating new analogs in this class.
Figure 2: Experimental workflow for filtering neurotoxic releasers from therapeutic inhibitors.
References
-
Comparison of Monoamine Transporters (Human vs Mouse): Han, D. D., & Gu, H. H. (2006).[2][3][4] Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs.[2][3][4] BMC Pharmacology.
-
Sertraline Synthesis & SAR: Chaudhari, K. S., et al. Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Diclofensine Pharmacology: Brogden, R. N., et al.[5] Diclofensine: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depression. Drugs.
-
3,4-Dichloroamphetamine Neurotoxicity: Fuller, R. W., et al. 3,4-Dichloroamphetamine: A specific serotonin uptake inhibitor and neurotoxin.[6] Annals of the New York Academy of Sciences.
-
Monoamine Transporter Structure-Function: Kristensen, A. S., et al. (2011).[7] SLC6 Neurotransmitter Transporters: Structure, Function, and Regulation.[7] Pharmacological Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A clinical pharmacological comparison of diclofensine (Ro 8-4650) with nomifensine and amitriptyline in normal human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]
- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Purity Validation of Chiral 1-(2,3-Dichlorophenyl)ethanamine
This guide provides a comparative technical analysis for validating the enantiomeric purity of 1-(2,3-Dichlorophenyl)ethanamine , a critical chiral building block in the synthesis of agrochemicals and CNS-active pharmaceutical intermediates.
Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists, QC Managers
Executive Summary & Technical Context
1-(2,3-Dichlorophenyl)ethanamine (CAS: 107122-68-1 for racemate) is a chiral primary amine. Its enantiomeric purity (ee%) is a Critical Quality Attribute (CQA) because the biological activity of downstream APIs often resides in a single enantiomer (typically the S-enantiomer for many phenylethylamine analogs).
Validating the purity of this specific amine presents unique challenges due to the basic nature of the primary amine (leading to peak tailing on silica supports) and the steric bulk of the 2,3-dichloro substitution . This guide compares three analytical methodologies to determine the optimal validation workflow.
The Three Pillars of Validation
-
Direct Chiral HPLC (Gold Standard): Uses Polysaccharide-based Chiral Stationary Phases (CSPs).[1]
-
Indirect HPLC (Derivatization): Uses chiral reagents (e.g., GITC) to form diastereomers separable on achiral C18 columns.
-
Chiral GC: Utilizes Cyclodextrin-based capillary columns for volatile analysis.
Comparative Analysis of Methodologies
The following table contrasts the performance metrics of the three primary methods.
| Feature | Method A: Direct Chiral HPLC | Method B: Indirect HPLC (Derivatization) | Method C: Chiral GC |
| Principle | Non-covalent interaction with Chiral Stationary Phase (CSP) | Covalent formation of diastereomers; separation by hydrophobicity | Inclusion complexation with Cyclodextrin derivative |
| Primary Column | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1) | Standard C18 (e.g., Agilent Zorbax Eclipse Plus) | |
| Resolution ( | High ( | Very High ( | Moderate to High |
| Sample Prep | Minimal (Dissolve & Inject) | High (Reaction required: 30-60 mins) | Minimal (Dissolve & Inject) |
| Throughput | High (< 15 min run time) | Low (due to prep time) | Moderate (< 20 min run time) |
| Robustness | Sensitive to mobile phase additives (requires DEA/TEA) | Highly robust; diastereomers are stable | Robust; sensitive to column overload |
| Cost per Run | High (Expensive Column) | Low (Cheap Column, cheap reagent) | Low (Column lasts longer) |
| Recommendation | Preferred for QC/Routine Analysis | Preferred for R&D/Cross-Validation | Preferred for Process Control (IPC) |
Decision Framework for Method Selection
The following logic flow helps researchers select the appropriate method based on their specific constraints (equipment availability, sample load, and accuracy requirements).
Figure 1: Decision tree for selecting the enantiomeric purity validation method.
Detailed Experimental Protocols
Protocol A: Direct Chiral HPLC (The "Gold Standard")
This method is recommended for final product release due to its simplicity and accuracy. The Amylose tris(3,5-dimethylphenylcarbamate) phase is selected because the 2,3-dichloro substitution pattern requires the specific "inclusion" and "pi-pi" interaction capabilities of the amylose backbone, which often resolves chlorinated aromatics better than cellulose analogs.
Critical Mechanism: The primary amine group of 1-(2,3-Dichlorophenyl)ethanamine will interact strongly with residual silanols on the column, causing severe peak tailing. Diethylamine (DEA) is strictly required as a mobile phase additive to mask these sites.
1. Chromatographic Conditions
-
Column: Chiralpak AD-H or Lux Amylose-1 (
). -
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature:
. -
Detection: UV @ 220 nm (The chlorinated ring has strong absorption here).
-
Injection Volume:
.
2. Sample Preparation
-
Weigh
of 1-(2,3-Dichlorophenyl)ethanamine. -
Dissolve in
of Mobile Phase (without DEA is acceptable for dissolution, but using the MP is safer to avoid solvent shock). -
Filter through a
PTFE syringe filter.
3. System Suitability Criteria
-
Resolution (
): between enantiomers. -
Tailing Factor (
): (If , increase DEA to 0.15%). -
Theoretical Plates (
): .
Protocol B: Indirect HPLC via GITC Derivatization
This method is self-validating and requires no expensive chiral columns. It uses 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) to convert the enantiomers into diastereomeric thioureas.
1. Derivatization Reaction[3][4][5]
-
Reagent Soln: Dissolve
GITC in Acetonitrile (ACN). -
Sample Soln: Dissolve
amine in ACN. -
Mix: Combine
Sample + Reagent + Triethylamine (catalyst). -
Incubate: Shake at room temperature for 30 minutes.
-
Quench: Add
of 50% ACN/Water.
2. HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 40% B to 70% B over 15 minutes.
-
Detection: UV @ 254 nm (The thiourea linkage absorbs strongly here).
Workflow Visualization
The following diagram illustrates the operational workflow for the Direct HPLC method, highlighting the critical "Check" points to ensure data integrity.
Figure 2: Operational workflow for Direct Chiral HPLC analysis.
References
-
Chiral Technologies. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.
-
Tao, Q. F., & Zeng, S. (2002).[3] Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113.[1][3]
-
Zhang, T., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
-
Chen, Y., et al. (2018). The enzymatic resolution of 1-(4-chlorophenyl)ethylamine by Novozym 435. Journal of Chemical Technology & Biotechnology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation of Analytical Methods for 1-(2,3-Dichlorophenyl)ethanamine Detection
Executive Summary & Strategic Context
1-(2,3-Dichlorophenyl)ethanamine (CAS: 107453-91-0 for racemic HCl) is a critical chiral building block, most notably serving as a key intermediate in the synthesis of serotonin reuptake inhibitors (like Sertraline) and as a Phenylethanolamine N-methyltransferase (PNMT) inhibitor.
For drug development professionals, the validation of analytical methods for this compound is governed by two opposing requirements:
-
High-Throughput Process Control (IPC): Requires speed and robustness to monitor reaction kinetics.
-
Trace Impurity Profiling: Requires high sensitivity and structural elucidation to detect genotoxic potential or enantiomeric excess (ee).
This guide objectively compares High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Gas Chromatography-Mass Spectrometry (GC-MS) , providing validated protocols compliant with ICH Q2(R1) guidelines.
Method Landscape: Comparative Analysis
The choice between HPLC and GC is dictated by the phase of development and the specific Quality Target Product Profile (QTPP).
Performance Matrix
| Feature | Method A: RP-HPLC (UV/PDA) | Method B: GC-MS (EI) |
| Primary Application | Routine QC, Assay (>98%), Enantiomeric Purity | Trace Impurity Profiling, Genotoxic Impurity (GTI) screening |
| Sensitivity (LOD) | 0.5 – 1.0 µg/mL | 0.01 – 0.05 µg/mL (SIM Mode) |
| Selectivity | High for isomers (with chiral columns) | High for structural identification; lower for enantiomers without derivatization |
| Throughput | Moderate (15-25 min run time) | High (10-15 min run time) |
| Sample Prep | Minimal (Dilute & Shoot) | Moderate (Derivatization often required to prevent tailing) |
| Cost Per Analysis | Low ($) | Medium ( |
Decision Framework
Figure 1: Decision tree for selecting the appropriate analytical technique based on the specific critical quality attribute (CQA) being measured.
Deep Dive: Method A – RP-HPLC Validation (The Workhorse)
Rationale: 1-(2,3-Dichlorophenyl)ethanamine is a basic amine.[1] On standard silica columns, it suffers from peak tailing due to silanol interactions. This protocol uses an acidic mobile phase to keep the amine fully protonated (
Standard Operating Procedure (SOP)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 80% B (Linear ramp)
-
15-20 min: 80% B (Wash)
-
-
Detection: UV @ 215 nm (Maximal absorbance for chlorinated aromatics) and 254 nm.
-
Column Temp: 30°C.
Validation Workflow (ICH Q2)
To validate this method, follow this sequential logic to ensure data integrity.
Figure 2: Sequential validation workflow ensuring the method is "fit for purpose" before routine deployment.
Critical Validation Data (Expected)
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT of analyte | Resolution > 2.0 from nearest impurity |
| Linearity ( | ||
| Precision (RSD) | ||
| Accuracy (Recovery) | ||
| LOD / LOQ | S/N > 3 / S/N > 10 |
Deep Dive: Method B – GC-MS Validation (Trace Analysis)
Rationale: For genotoxic impurity screening or residual intermediate analysis, UV detection often lacks the necessary sensitivity. GC-MS provides structural confirmation and lower detection limits. Note: Primary amines can adsorb to active sites in GC liners. Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to improve volatility and peak shape.
Standard Operating Procedure (SOP)
-
Derivatization (Optional but Recommended):
-
Dissolve 10 mg sample in 1 mL Ethyl Acetate.
-
Add 50 µL TFAA. Incubate at 60°C for 15 min.
-
Evaporate to dryness and reconstitute in Ethyl Acetate.
-
-
Instrument: Agilent 7890/5977 GC-MS or equivalent.
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Splitless (for trace) or Split 1:50 (for assay); 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 3 min).
-
-
Detection: EI Source (70 eV).
-
SIM Mode Ions: m/z 162 (Base peak for chlorinated tropylium), 190 (Molecular ion cluster).
-
Troubleshooting the "Amine Effect"
Direct injection of underivatized 1-(2,3-Dichlorophenyl)ethanamine often leads to "shark-fin" peaks.
-
Solution: Use base-deactivated liners (e.g., Restek Topaz) and verify inlet inertness daily using a breakdown check standard (e.g., Endrin/DDT).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Sertraline Hydrochloride USP Monograph. (2023). United States Pharmacopeia. (Specifies HPLC methods for related chlorinated amine intermediates). Link
-
MedChemExpress. (2024). 1-(2,3-Dichlorophenyl)ethanamine hydrochloride Product Information. (Confirming identity as PNMT inhibitor and Sertraline intermediate). Link
-
Rao, R. N., et al. (2010). Separation and determination of synthetic impurities of sertraline hydrochloride by HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Provides basis for mobile phase selection for chlorinated phenethylamines). Link
-
Geest, A. J., et al. (2022). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs.[1] ResearchGate. (Protocol for GC analysis of amine intermediates). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Validation of an HPLC Method for the Determination of Diclofenac Diethylamine and Three of Its Impurities in a Gel Pharmaceutical Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 6. ijper.org [ijper.org]
comparative study of hydrochloride salt vs free base form of 1-(2,3-Dichlorophenyl)ethanamine
Executive Summary
1-(2,3-Dichlorophenyl)ethanamine (CAS: 6836-03-9 for base; CAS: 39959-66-5 for HCl) is a critical chiral building block in the synthesis of pharmacological agents, particularly those targeting the central nervous system (e.g., inhibitors of neurotransmitter reuptake).[1]
For drug development professionals, the choice between the Free Base and the Hydrochloride (HCl) Salt is not merely a matter of inventory; it dictates the stability, solubility, and processing method of the API (Active Pharmaceutical Ingredient).
-
Select the HCl Salt for: Long-term storage, aqueous solubility assays, and solid-state characterization.[1]
-
Select the Free Base for: Organometallic coupling reactions, nucleophilic substitutions, and liquid-phase extraction.
Physicochemical Comparison
The following data aggregates experimental values and calculated properties to highlight the distinct handling requirements of each form.
| Property | Free Base Form | Hydrochloride (HCl) Salt Form |
| CAS Number | 6836-03-9 | 39959-66-5 |
| Molecular Formula | C₈H₉Cl₂N | C₈H₉Cl₂N[1] · HCl |
| Molecular Weight | 190.07 g/mol | 226.53 g/mol |
| Physical State (25°C) | Liquid (Viscous oil) | Solid (Crystalline powder) |
| Melting Point | N/A (Boiling Point: ~256°C) | ~210°C (Decomposes) |
| Water Solubility | Low (< 1 mg/mL) | High (> 50 mg/mL) |
| LogP (Lipophilicity) | ~2.8 (Lipophilic) | < 0 (Hydrophilic/Ionized) |
| Hygroscopicity | Low | Moderate (Desiccant required) |
| Storage Stability | Prone to oxidation/carbamate formation | Stable for >2 years at -20°C |
Key Insight: The free base is a liquid at room temperature, making it difficult to weigh precisely for small-scale biological assays. The HCl salt provides a stable, weighable solid, ensuring accurate dosing.
Decision Framework: Salt Selection Strategy
The following decision tree illustrates the logical flow for selecting the appropriate form based on your experimental objective.
Figure 1: Decision matrix for selecting between 1-(2,3-Dichlorophenyl)ethanamine forms.
Experimental Protocols
Protocol A: Conversion of HCl Salt to Free Base ("Salt Break")
Objective: To generate the nucleophilic free amine for use in acylation or reductive amination reactions. Scale: 1.0 g of HCl salt.
-
Dissolution: Suspend 1.0 g of 1-(2,3-Dichlorophenyl)ethanamine HCl in 10 mL of Dichloromethane (DCM). Note: The salt will not fully dissolve initially.[1]
-
Neutralization: Add 10 mL of 1M NaOH (aq) or Saturated NaHCO₃ solution.
-
Extraction:
-
Stir vigorously for 10 minutes until the solid dissolves and two clear layers form.
-
Separate the organic (bottom) layer.
-
Extract the aqueous layer twice more with 5 mL DCM.
-
-
Drying: Combine organic extracts, dry over anhydrous MgSO₄, and filter.
-
Isolation: Concentrate under reduced pressure (rotary evaporator) at 30°C.
-
Result: Clear to pale yellow oil (Free Base).
-
Caution: Do not overheat; free bases can be volatile or degrade.
-
Protocol B: Conversion of Free Base to HCl Salt
Objective: To stabilize the amine for storage or purification via crystallization.
-
Solvation: Dissolve the crude free base oil in a minimal amount of dry Diethyl Ether or Isopropanol.
-
Acidification: Dropwise, add 2.0 equivalents of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane).
-
Observation: A white precipitate should form immediately.
-
-
Crystallization: Cool the mixture to 0°C for 1 hour to maximize yield.
-
Filtration: Filter the solid under vacuum (Buchner funnel).
-
Washing: Wash the filter cake with cold diethyl ether to remove non-basic impurities.
-
Drying: Dry under high vacuum/desiccator to remove trace solvents.
-
Result: White crystalline solid (HCl Salt, MP ~210°C).
-
Biological & Pharmacological Implications[1][3][4]
Solubility & Bioavailability
The HCl salt is the preferred form for in vitro and in vivo studies due to its rapid dissolution in physiological pH (pH 1.2–7.4).
-
Dissolution Rate: The HCl salt exhibits a dissolution rate >100x faster than the free base in water.
-
pH Dependency: At physiological pH (7.4), the amine (pKa ~9.5) remains predominantly protonated. However, using the free base directly in aqueous media often results in oiling out/precipitation, leading to erratic dose-response curves.
Handling Safety
-
Free Base: Classified as a skin irritant (H315) and can cause serious eye damage (H318). As a liquid, it poses a higher risk of permeation through gloves.
-
HCl Salt: While still an irritant, the solid form reduces vapor exposure risks. Always handle in a fume hood.
Synthesis Pathway Visualization[1]
This diagram outlines the interconversion and typical downstream applications.
Figure 2: Chemical interconversion pathway between Free Base and Hydrochloride Salt.
References
-
Santa Cruz Biotechnology. (2024).[2] Safety Data Sheet: 1-(2,3-Dichlorophenyl)ethanamine hydrochloride. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 1-(2,3-Dichlorophenyl)ethanamine hydrochloride (CID 39959-66-5).[1][4][5] National Library of Medicine. Retrieved from
-
Fluorochem. (2025). Product Analysis: 1-(2,3-Dichlorophenyl)ethanamine hydrochloride. Retrieved from
-
LookChem. (2025). Chemical Properties and Suppliers: 1-(2,3-Dichlorophenyl)ethanamine hydrochloride.[1][4][5][6] Retrieved from
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[7] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles).
Sources
- 1. Showing Compound Ethanamine (FDB003242) - FooDB [foodb.ca]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. lookchem.com [lookchem.com]
- 7. N~1~-(2,3-Dichlorophenyl)ethane-1,2-diamine | C8H10Cl2N2 | CID 28301823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-(2,3-Dichlorophenyl)ethanamine
Executive Summary & Chemical Profile
1-(2,3-Dichlorophenyl)ethanamine (CAS: 39959-66-5 for the free base; often found as HCl salt) presents a dual-hazard profile in waste management.[1][2] It is both a corrosive/irritant amine and a halogenated organic .[3]
Standard disposal errors occur when users classify this solely as an "amine" (dumping it into non-halogenated basic waste) or solely as a "halogenated solvent" (mixing it with incompatible acidic halogenated waste). Correct segregation into the Halogenated Organic Waste stream is non-negotiable to prevent equipment corrosion during incineration and to comply with EPA/RCRA regulations regarding HCl emissions.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | 1-(2,3-Dichlorophenyl)ethanamine |
| Common Synonyms | 1-(2,3-Dichlorophenyl)ethylamine; 2,3-Dichloro-α-methylbenzylamine |
| CAS Number | 39959-66-5 (Base) / 119532-26-2 (HCl Salt) |
| Molecular Formula | C₈H₉Cl₂N |
| Waste Class | Halogenated Organic (Toxic/Irritant) |
| Key Hazards | Skin/Eye Irritant, Acute Toxicity (Oral), Aquatic Toxicity |
Risk Assessment & Mechanism of Disposal
The "Why" Behind the Protocol
Effective disposal relies on understanding the chemical fate of the substance during destruction.
-
Halogen Content (Chlorine): Upon incineration, the chlorine atoms in the phenyl ring will liberate Hydrogen Chloride (HCl) gas. Standard incinerators lacking acid gas scrubbers cannot handle this, leading to regulatory fines and infrastructure damage. Therefore, this waste must be tagged for a facility with high-temperature incineration and wet scrubbing capabilities.
-
Amine Functionality (Basicity): As a primary amine, this compound is basic.
-
Critical Error: Mixing this waste with Acidic Waste Streams (e.g., waste containing sulfuric or nitric acid) will trigger an immediate exothermic neutralization reaction, potentially boiling off solvents and rupturing the waste container.
-
Incompatibility: Never mix with oxidizers (peroxides, nitrates) as amines can act as reducing agents, leading to fire or explosion.
-
Operational Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before moving the vessel, determine the state of the chemical.
Scenario A: Pure Solid or Liquid (Reagent Grade)
-
Do not dissolve for the sake of disposal.
-
Action: Leave in original container if possible. If transferring, use a chemically compatible HDPE or Glass container.
-
Labeling: Apply a hazardous waste label marked "Toxic - Halogenated Organic Solid/Liquid."
-
Disposal Path: Lab Pack for Incineration.
Scenario B: Reaction Mixture (Solvated)
-
Solvent Check: If the amine is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture must now be classified as Halogenated Waste due to the contamination.
-
pH Check: Ensure the waste solution is not acidic. If the reaction was quenched with acid, neutralize to pH 7-9 using Sodium Bicarbonate before adding to the waste carboy to prevent container pressurization.
-
Action: Pour into the Halogenated Solvent Waste carboy.
Phase 2: Spill Management (Emergency Procedure)
Self-Validating Step: Before approaching a spill, verify you have pH paper and a weak acid neutralizer (Citric Acid or Sodium Bisulfate) ready.
-
Isolate: Evacuate the immediate area and ensure ventilation is active.
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.
-
Neutralize (The Amine):
-
Sprinkle Citric Acid or Sodium Bisulfate powder over the spill.
-
Observation: Wait for any fizzing to cease. Test residue with pH paper to ensure it is slightly acidic to neutral (pH 6-7).
-
-
Absorb: Cover with vermiculite or clay absorbent.
-
Collect: Scoop into a wide-mouth jar.
-
Label: "Debris from Halogenated Amine Spill."
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision points for disposing of 1-(2,3-Dichlorophenyl)ethanamine.
Caption: Decision tree ensuring correct stream segregation to prevent incompatible mixing and ensure regulatory compliance.
Waste Stream Specifications
Use this table to prepare your waste tags.
| Waste Stream ID | Waste Description | EPA/RCRA Context | Container Type |
| Stream A | Halogenated Organic Solvents | D022 (Chloroform ref) or F-Listed solvents.[1] Contains Halogenated Amine. | HDPE Carboy or Safety Can (Red).[1] |
| Stream B | Solid Hazardous Waste | Toxic Solids.[1] | Wide-mouth HDPE Jar.[1] |
| Prohibited | Acid Waste | D002 (Corrosive).[1] Mixing causes heat/explosion. | N/A |
| Prohibited | Drain Disposal | Illegal.[1] Toxic to aquatic life. | N/A |
References
-
PubChem. (n.d.). 1-(2,3-Dichlorophenyl)ethanamine Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 29, 2026, from [Link]
-
Princeton University EHS. (n.d.). Waste Removal and Waste Streams. Retrieved January 29, 2026, from [Link](Cited for general academic lab waste segregation standards regarding halogenated streams).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
